N-Acetylhexosamine
Description
Significance of N-Acetylhexosamines as Fundamental Amino Sugars in Biological Systems
The importance of N-acetylhexosamines stems from their dual role as structural components and as mediators of molecular recognition events. conicet.gov.ar They are integral to the makeup of complex glycoconjugates, which are molecules where glycans are attached to proteins or lipids. glycopedia.eu These amino sugars are key players in the intricate dynamic equilibrium within cells, participating in processes like intracellular signaling and cell-pathogen interactions. conicet.gov.ar
Constituent Monosaccharides of Diverse Glycans
N-Acetylhexosamines are ubiquitous monosaccharides that form the backbone and branches of a wide variety of glycans. conicet.gov.ar These complex carbohydrates are involved in many biological functions. neb.cn Two of the most common N-acetylhexosamines, N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc), are essential components of the glycan chains attached to proteins and lipids. conicet.gov.armdpi.com
Key examples of glycans and structures containing N-acetylhexosamines include:
N-linked glycans: These are attached to asparagine residues of proteins. GlcNAc is a core component of all N-glycans, forming the chitobiose core that links the glycan to the protein. neb.cnmdpi.comacs.org
O-linked glycans: These are typically attached to the hydroxyl group of serine or threonine residues. GalNAc is the most common initiating sugar in mucin-type O-glycosylation. neb.cnmdpi.com A specific type of O-glycosylation, O-GlcNAc, involves the attachment of a single N-acetylglucosamine to serine or threonine residues of nuclear and cytoplasmic proteins, acting as a regulatory modification. neb.comoup.com
Glycosaminoglycans (GAGs): These are long, unbranched polysaccharides consisting of repeating disaccharide units. N-acetylhexosamines (either GlcNAc or GalNAc) are characteristic components of GAGs such as hyaluronic acid, chondroitin (B13769445) sulfate (B86663), dermatan sulfate, and keratan (B14152107) sulfate. mdpi.com
Chitin (B13524): This is a long-chain polymer of N-acetylglucosamine and is the second most abundant polysaccharide in nature after cellulose (B213188). mdpi.comoup.com It is a primary component of the exoskeletons of arthropods and the cell walls of fungi. oup.com
Bacterial Cell Walls: The peptidoglycan layer of bacterial cell walls is composed of alternating residues of N-acetylglucosamine and N-acetylmuramic acid. mdpi.com
Role in Carbohydrate-Protein Interactions
The interactions between carbohydrates and proteins are central to a myriad of biological events, including cell-cell communication, adhesion, and signaling. conicet.gov.ar N-acetylhexosamines, as key components of the cellular glycocalyx, play a crucial role in these recognition processes. conicet.gov.ar
Glycan-binding proteins, such as lectins, glycosyltransferases, and glycosidases, specifically recognize and bind to glycan structures containing N-acetylhexosamine residues. conicet.gov.arnih.gov These interactions are highly specific and are fundamental to many physiological and pathological processes. conicet.gov.ar For instance, the binding of lectins to cell-surface glycans can trigger signaling cascades or mediate cell adhesion. diva-portal.org The recognition of specific this compound-containing glycans by viral or bacterial lectins is often a critical first step in pathogenesis. diva-portal.org Furthermore, understanding these interactions at a molecular level is vital for developing glycomimetic inhibitors to combat infections or to block glycan-binding proteins involved in disease progression. diva-portal.org
Major this compound Stereoisomers
The biological functions of N-acetylhexosamines are largely determined by their specific stereochemistry. The three most significant stereoisomers found in nature are N-acetylglucosamine (GlcNAc), N-acetylgalactosamine (GalNAc), and N-acetylmannosamine (ManNAc). While they share the same chemical formula, the different spatial arrangements of their hydroxyl and N-acetyl groups lead to distinct roles in biology.
N-Acetylglucosamine (GlcNAc)
N-Acetylglucosamine is a pivotal monosaccharide widely distributed in nature. mdpi.com It is a fundamental component of protein N-glycans, where it forms part of the conserved pentasaccharide core attached to asparagine residues. mdpi.com GlcNAc is also the monomeric unit of chitin, the structural polymer found in fungal cell walls and arthropod exoskeletons. mdpi.comoup.com In bacteria, it is a key constituent of the peptidoglycan cell wall. mdpi.com Furthermore, GlcNAc is found in important glycosaminoglycans like hyaluronic acid and keratan sulfate. mdpi.com In a unique form of post-translational modification, single GlcNAc moieties are attached to serine or threonine residues of nucleocytoplasmic proteins (O-GlcNAcylation), serving as a dynamic regulatory switch akin to phosphorylation. oup.com
N-Acetylgalactosamine (GalNAc)
N-Acetylgalactosamine is an essential component of many glycoconjugates, most notably O-linked glycans. mdpi.com It is typically the first sugar attached to serine or threonine residues in the biosynthesis of mucin-type O-glycans, which are abundant on cell surfaces and secreted proteins. neb.cn GalNAc is also a constituent of glycosaminoglycans like chondroitin sulfate and dermatan sulfate. mdpi.com Additionally, it is found in glycolipids, particularly gangliosides, which are important in cell signaling and recognition. mdpi.com Oligosaccharides that terminate with GalNAc can act as specific ligands for certain human lectins, such as galectin-3. nih.gov
N-Acetylmannosamine (ManNAc)
N-Acetylmannosamine is a key biosynthetic precursor to the sialic acids, a family of nine-carbon sugars typically found at the outermost ends of glycan chains on glycoproteins and glycolipids. Sialic acids play critical roles in a vast range of biological phenomena, including cell-cell recognition, cell adhesion, and immune responses. ManNAc itself can also be found in some bacterial polysaccharides. Research has shown that even lectin domains known for binding GlcNAc can also recognize trisaccharides containing ManNAc residues. researchgate.net
Table 1: Comparison of Major this compound Stereoisomers
| Feature | N-Acetylglucosamine (GlcNAc) | N-Acetylgalactosamine (GalNAc) | N-Acetylmannosamine (ManNAc) |
|---|---|---|---|
| Primary Role | Core component of N-glycans, chitin monomer, O-GlcNAc modification. mdpi.com | Initiating sugar of mucin-type O-glycans. neb.cnmdpi.com | Biosynthetic precursor to sialic acids. |
| Found In | N-glycans, O-GlcNAc, chitin, peptidoglycan, hyaluronic acid, keratan sulfate. mdpi.com | O-glycans, chondroitin sulfate, dermatan sulfate, gangliosides. mdpi.com | Precursor pools for sialic acid synthesis, some bacterial polysaccharides. |
| Stereochemical Difference | Epimer of GalNAc at the C4 position. | Epimer of GlcNAc at the C4 position. | Epimer of GlcNAc and GalNAc at the C2 position. |
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | HexNAc |
| N-Acetylglucosamine | GlcNAc |
| N-Acetylgalactosamine | GalNAc |
| N-Acetylmannosamine | ManNAc |
| N-Acetylmuramic acid | |
| Hyaluronic acid | |
| Chondroitin sulfate | |
| Dermatan sulfate | |
| Keratan sulfate | |
| Sialic Acid | |
| Asparagine | |
| Serine |
Overview of this compound Participation in Macromolecular Glycosylation
N-acetylhexosamines, primarily N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc), are central to the process of glycosylation, the enzymatic addition of carbohydrates (glycans) to other molecules, most notably proteins and lipids. This post-translational modification is critical for the proper function and localization of many macromolecules.
N-Linked Glycosylation
N-linked glycosylation is a crucial modification of proteins that occurs in the endoplasmic reticulum and Golgi apparatus of eukaryotic cells. This process involves the attachment of a complex oligosaccharide, known as a glycan, to the nitrogen atom of an asparagine residue within a specific amino acid sequence of a protein. wikipedia.org
The foundational structure of these N-glycans invariably contains N-acetylglucosamine. wikipedia.org The synthesis begins with the assembly of a precursor oligosaccharide on a lipid carrier called dolichol phosphate (B84403). This precursor's core structure is composed of two N-acetylglucosamine residues, along with mannose and glucose units. wikipedia.orgsigmaaldrich.com Specifically, the process starts with the transfer of two GlcNAc molecules to dolichyl pyrophosphate. frontiersin.org This core glycan is then further modified and elaborated upon as it moves through the secretory pathway, resulting in a diverse array of N-glycan structures. wikipedia.org These structures can be broadly categorized as high-mannose, complex, and hybrid types, all originating from the same GlcNAc-containing precursor. sigmaaldrich.com
The attachment of N-acetylglucosamine and subsequent glycan modifications significantly impact protein folding, stability, solubility, and trafficking. wikipedia.org
O-Linked Glycosylation
O-linked glycosylation involves the attachment of a sugar molecule to the hydroxyl group of a serine or threonine amino acid residue in a protein. A prominent form of this modification is mucin-type O-glycosylation, which is initiated by the transfer of a single N-acetyl-D-galactosamine (GalNAc) molecule to the protein. nih.govcreative-proteomics.commpbio.com
This initial step is catalyzed by a family of enzymes called polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts). nih.govcreative-proteomics.comnih.gov These enzymes transfer GalNAc from a donor substrate, UDP-GalNAc, to the protein, creating what is known as the Tn antigen (GalNAc-α-Ser/Thr). nih.govscispace.com Following this initiation, the glycan chain can be extended by the addition of other sugars, such as galactose, N-acetylglucosamine, and sialic acid, to form more complex structures. creative-proteomics.com
O-linked glycosylation, with its initiating GalNAc residue, is a key feature of many secreted and membrane-bound proteins, including mucins, and plays a fundamental role in a wide range of biological functions. nih.govnih.gov
Glycolipid and GPI-Anchor Protein Components
N-acetylhexosamines are also essential building blocks of glycolipids and glycosylphosphatidylinositol (GPI) anchors. GPI anchors are complex glycolipid structures that attach proteins to the outer leaflet of the cell membrane in eukaryotes. researchgate.netacs.orgnih.gov
The conserved core structure of a GPI anchor includes a glucosamine (B1671600) (GlcN) residue linked to a phosphatidylinositol (PI) lipid. researchgate.netnih.gov The biosynthesis of the GPI anchor begins in the endoplasmic reticulum with the transfer of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to PI, forming GlcNAc-PI. nih.govoup.com This is followed by the de-N-acetylation of GlcNAc-PI to produce GlcN-PI, a rare instance in nature where glucosamine is found without an acetyl group. nih.gov The core glycan is further modified with mannose and phosphoethanolamine, which ultimately links the anchor to the protein. researchgate.netmolbiolcell.org
N-acetylhexosamines, including both GlcNAc and GalNAc, can also be found as side-chain modifications on the core glycan of GPI anchors, contributing to their structural diversity. acs.org Furthermore, N-acetylgalactosamine is a key component of gangliosides, a class of complex glycolipids. mdpi.com
Extracellular Matrix Polysaccharides (Glycosaminoglycans)
Glycosaminoglycans (GAGs) are long, unbranched polysaccharides that are major components of the extracellular matrix and cell surfaces. acs.org These complex heteropolysaccharides are composed of repeating disaccharide units, which typically contain a hexosamine residue. acs.org
N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) are prevalent hexosamine residues found in various types of GAGs. acs.org
Hyaluronic acid , a major component of the extracellular matrix, is a polymer of alternating GlcNAc and glucuronic acid residues. nih.gov
Heparan sulfate and heparin are characterized by repeating disaccharide units that include N-acetylglucosamine. mdpi.com
Chondroitin sulfate and dermatan sulfate are composed of repeating units containing N-acetylgalactosamine. mdpi.comoup.com
Keratan sulfate also contains N-acetylglucosamine in its repeating disaccharide structure. mdpi.com
The specific type and sulfation pattern of the this compound residues within GAGs contribute to their diverse biological functions, including cell signaling, adhesion, and migration. ontosight.ai
Cell Wall Components in Bacteria and Fungi
N-acetylhexosamines are critical structural components of the cell walls of both bacteria and fungi, providing rigidity and protection.
In most bacteria, the cell wall is composed of peptidoglycan (also known as murein), a massive polymer that forms a mesh-like layer around the cytoplasmic membrane. wikipedia.orgoup.comcreative-proteomics.com The backbone of peptidoglycan consists of linear chains of two alternating amino sugars: N-acetylglucosamine (NAG or GlcNAc) and N-acetylmuramic acid (NAM), linked by β-(1,4)-glycosidic bonds. wikipedia.orgsigmaaldrich.comportlandpress.com These glycan chains are then cross-linked by short peptides, creating a strong and resilient structure that is essential for maintaining cell shape and withstanding osmotic pressure. wikipedia.orgoup.com
The cell walls of fungi are primarily composed of chitin , a long-chain polymer of N-acetylglucosamine. wikipedia.orgbiologydictionary.netvedantu.com Chitin is a structural polysaccharide, similar in function to cellulose in plants and keratin (B1170402) in animals. wikipedia.orgfrontiersin.org It forms strong fibers that provide structural support and help the fungus maintain its shape. biologydictionary.net Chitin is a major component of the cell walls in most fungi, including yeasts and filamentous fungi. wikipedia.orgnih.govplos.org
| Organism | Primary Cell Wall Polymer | This compound Component | Linkage | Function |
|---|---|---|---|---|
| Bacteria | Peptidoglycan | N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) | β-(1,4)-glycosidic bonds | Provides structural strength, maintains cell shape, and counteracts osmotic pressure. wikipedia.orgoup.com |
| Fungi | Chitin | N-acetylglucosamine (GlcNAc) | β-(1,4)-glycosidic bonds | Provides structural support and rigidity to the cell wall. wikipedia.orgbiologydictionary.net |
Exoskeletons of Insects and Crustaceans
N-acetylglucosamine is the monomeric unit of chitin, which is a primary structural component of the exoskeletons of arthropods, including insects and crustaceans. wikipedia.orgfrontiersin.orgnih.gov Chitin is the second most abundant polysaccharide in nature, after cellulose. wikipedia.org
The exoskeleton, or cuticle, provides a protective outer layer for the soft tissues of these organisms, preventing desiccation and providing attachment points for muscles. frontiersin.org Chitin is synthesized from units of N-acetyl-D-glucosamine, which are linked by covalent β-(1,4)-bonds to form long, fibrous chains. wikipedia.org These chains assemble into crystalline nanofibrils, providing the exoskeleton with its characteristic strength and resilience. wikipedia.org
In its pure form, chitin is translucent and flexible. wikipedia.org However, in most arthropods, it is modified and combined with other substances to form composite materials. In insects, chitin is often cross-linked with proteins to form sclerotin, a tanned, proteinaceous matrix that makes the exoskeleton much harder. wikipedia.org In crustaceans like crabs and lobsters, chitin is combined with calcium carbonate, creating an even stronger and more rigid composite material. wikipedia.orgfrontiersin.org
| Organism Group | Primary Structural Component | Monomer Unit | Key Features of Exoskeleton |
|---|---|---|---|
| Insects | Chitin (often as sclerotin) | N-acetylglucosamine | Chitin is cross-linked with proteins, providing a tough, protective outer layer. wikipedia.orgfrontiersin.org The chitin content can be significant, ranging from 1.2% to 60% of the cuticle's dry weight depending on the species and developmental stage. frontiersin.org |
| Crustaceans (e.g., crabs, shrimp, lobsters) | Chitin-calcium carbonate composite | N-acetylglucosamine | Chitin is combined with calcium carbonate, resulting in a much harder and stiffer exoskeleton compared to pure chitin. wikipedia.orgfrontiersin.org Shells typically consist of 15-40% chitin. frontiersin.org |
Structure
3D Structure
Properties
IUPAC Name |
N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859634 | |
| Record name | 2-Acetamido-2-deoxyhexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56320732 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
N Acetylhexosamine Biosynthesis and Metabolism
Hexosamine Biosynthesis Pathway (HBP)
The Hexosamine Biosynthesis Pathway (HBP) is a critical metabolic route that branches off from glycolysis. frontiersin.orgnih.gov It utilizes substrates from various metabolic pathways, including glucose, glutamine, acetyl-CoA, and UTP, to generate its final product, uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc). frontiersin.orgresearchwithrutgers.commdpi.com This end-product is a vital precursor for the synthesis of glycosaminoglycans, proteoglycans, and glycolipids. wikipedia.org The HBP is composed of a series of enzymatic reactions that are essential for normal growth and development in all organisms. frontiersin.org A complete blockage of this pathway is typically lethal. frontiersin.org
De Novo Synthesis of Uridine Diphosphate (B83284) N-Acetylglucosamine (UDP-GlcNAc)
The de novo synthesis of UDP-GlcNAc is a four-step enzymatic process that begins with fructose-6-phosphate (B1210287), an intermediate of glycolysis. nih.govfrontiersin.org This pathway ultimately produces the activated sugar nucleotide UDP-GlcNAc, which serves as a fundamental building block for glycosylation reactions. nih.govmdpi.com Approximately 2–3% of the total glucose that enters a cell is directed into the HBP. nih.gov
The sequential reactions in the de novo synthesis of UDP-GlcNAc are as follows:
Fructose-6-phosphate is converted to glucosamine-6-phosphate. mdpi.com
Glucosamine-6-phosphate is acetylated to form N-acetylglucosamine-6-phosphate. nih.gov
N-acetylglucosamine-6-phosphate is isomerized to N-acetylglucosamine-1-phosphate. nih.gov
N-acetylglucosamine-1-phosphate reacts with UTP to produce UDP-GlcNAc. nih.gov
The flux through the HBP is tightly regulated, primarily at the first and rate-limiting step of the pathway. nih.govmdpi.com This regulation ensures that the production of UDP-GlcNAc is aligned with the cell's metabolic state and demand for glycosylation. Several key enzymes catalyze the sequential steps of this pathway.
The first and rate-limiting step of the HBP is catalyzed by Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT). frontiersin.orgnih.govyoutube.com This enzyme facilitates the conversion of fructose-6-phosphate and glutamine into glucosamine-6-phosphate and glutamate. nih.govmdpi.com In mammals, there are two main isoforms of GFAT: GFAT1 and GFAT2. frontiersin.orgnih.gov GFAT1 is ubiquitously expressed, with high levels in the placenta, pancreas, and testis, while GFAT2 is predominantly found in the central nervous system. nih.govnih.govbiorxiv.org The activity of GFAT is a critical control point for the entire HBP. nih.gov
| Enzyme | Gene | Substrates | Product | Tissue Distribution |
|---|---|---|---|---|
| Glutamine:Fructose-6-Phosphate Amidotransferase 1 (GFAT1) | GFPT1 | Fructose-6-phosphate, Glutamine | Glucosamine-6-phosphate, Glutamate | Ubiquitous, high in placenta, pancreas, testis nih.govnih.govbiorxiv.org |
| Glutamine:Fructose-6-Phosphate Amidotransferase 2 (GFAT2) | GFPT2 | Fructose-6-phosphate, Glutamine | Glucosamine-6-phosphate, Glutamate | Primarily central nervous system frontiersin.orgnih.gov |
The second step in the de novo synthesis of UDP-GlcNAc is the acetylation of glucosamine-6-phosphate, a reaction catalyzed by Glucosamine-6-Phosphate N-Acetyltransferase (GNA), also known as GNPNAT1. nih.govwikipedia.org This enzyme transfers an acetyl group from acetyl-CoA to glucosamine-6-phosphate, yielding N-acetyl-D-glucosamine-6-phosphate and coenzyme A. wikipedia.orgresearchgate.net GNA plays a crucial role in determining the metabolic fate of glucosamine-6-phosphate. In humans, this enzyme is encoded by the GNPNAT1 gene and is highly expressed in the liver, stomach, and gastrointestinal tract. wikipedia.org
| Enzyme | Gene | Substrates | Products | Cellular Location |
|---|---|---|---|---|
| Glucosamine-6-Phosphate N-Acetyltransferase (GNA) | GNPNAT1 | Glucosamine-6-phosphate, Acetyl-CoA | N-acetyl-D-glucosamine-6-phosphate, Coenzyme A | Endosomes, Golgi apparatus wikipedia.org |
The third enzymatic reaction in the HBP is the isomerization of N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate, which is catalyzed by N-Acetylglucosamine-Phosphate Mutase (AGM). frontiersin.orgkek.jp This enzyme belongs to the α-D-phosphohexomutase superfamily and facilitates the intramolecular transfer of a phosphate (B84403) group. kek.jpnih.gov The reaction is reversible and essential for the subsequent formation of UDP-GlcNAc. nih.govebi.ac.uk In humans, this enzyme is also known as Phosphoglucomutase 3 (PGM3). ebi.ac.uk
| Enzyme | Alternate Name | Substrate | Product | Enzyme Superfamily |
|---|---|---|---|---|
| N-Acetylglucosamine-Phosphate Mutase (AGM) | Phosphoglucomutase 3 (PGM3) | N-acetylglucosamine-6-phosphate | N-acetylglucosamine-1-phosphate | α-D-phosphohexomutase kek.jpnih.gov |
The final step in the de novo synthesis of UDP-GlcNAc is catalyzed by UDP-N-Acetylglucosamine Pyrophosphorylase, also referred to as GlcNAc-1-phosphate uridylyltransferase (GlcNAc1pUT) or UAP. frontiersin.orgnih.gov This enzyme catalyzes the reaction between N-acetyl-alpha-D-glucosamine 1-phosphate and UTP to produce UDP-N-acetyl-D-glucosamine and pyrophosphate. nih.govwikipedia.org UAP is a vital regulatory enzyme in this pathway and its activity is crucial for providing the necessary substrate for protein and lipid glycosylation. nih.govmdpi.com
| Enzyme | Alternate Names | Substrates | Products | Function |
|---|---|---|---|---|
| UDP-N-Acetylglucosamine Pyrophosphorylase | GlcNAc1pUT, UAP | N-acetyl-alpha-D-glucosamine 1-phosphate, UTP | UDP-N-acetyl-D-glucosamine, Pyrophosphate | Catalyzes the final step of UDP-GlcNAc biosynthesis frontiersin.orgnih.gov |
Integration with Glycolysis, Amino Acid, Lipid, and Nucleic Acid Pathways
The key substrates and their pathway origins are:
Glucose Metabolism (Glycolysis): The HBP branches off from glycolysis, utilizing fructose-6-phosphate as the initial carbohydrate substrate. frontiersin.orgnih.gov Typically, 2-5% of the total glucose entering a cell is shunted into the HBP. acs.org
Amino Acid Metabolism: The amino acid L-glutamine serves as the nitrogen donor for the first and rate-limiting step of the HBP. frontiersin.orgnih.govnih.gov The enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT) catalyzes the transfer of the amide group from glutamine to fructose-6-phosphate. nih.gov
Lipid Metabolism: Acetyl-coenzyme A (Acetyl-CoA), a central molecule in fatty acid metabolism and also a product of glucose metabolism, provides the acetyl group for the N-acetylation step in the pathway. frontiersin.orgnih.gov
Nucleic Acid Metabolism: Uridine triphosphate (UTP) is required in the final step to energize N-acetylglucosamine-1-phosphate, forming the activated sugar nucleotide UDP-GlcNAc. frontiersin.orgnih.gov
This convergence ensures that the production of UDP-GlcNAc is directly tied to the cellular flux and availability of these fundamental building blocks. nih.gov
Role as a Metabolic Integrator/Nutrient Sensor
When nutrients like glucose, glutamine, fatty acids, and nucleotides are abundant, the increased flux through their respective metabolic pathways leads to a higher concentration of UDP-GlcNAc. nih.gov This elevated UDP-GlcNAc level serves as a signal of nutrient surplus. This signal is primarily transduced through a dynamic post-translational modification called O-GlcNAcylation, where a single N-acetylglucosamine molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins. nih.govmdpi.com The enzyme responsible for this modification, O-GlcNAc transferase (OGT), uses UDP-GlcNAc as its substrate. frontiersin.org Therefore, the extent of protein O-GlcNAcylation is directly coupled to nutrient availability via the cellular UDP-GlcNAc pool, allowing the cell to modulate signaling pathways and protein functions in response to its metabolic state. nih.govnih.gov
| Substrate | Originating Pathway | Role in HBP |
| Fructose-6-Phosphate | Glycolysis | Initial carbon skeleton |
| L-Glutamine | Amino Acid Metabolism | Nitrogen donor for amination |
| Acetyl-Coenzyme A | Lipid/Glucose Metabolism | Acetyl group donor for acetylation |
| Uridine Triphosphate (UTP) | Nucleotide Metabolism | Uridine donor for activation |
Salvage Pathways for UDP-GlcNAc Generation
In addition to the de novo HBP, cells can generate UDP-GlcNAc through salvage pathways. nih.govmdpi.comflybase.org These pathways utilize pre-existing hexosamines, such as glucosamine (B1671600) (GlcN) and N-acetylglucosamine (GlcNAc), which can be sourced from the environment or from the breakdown of cellular glycoconjugates. flybase.orgxenbase.org The salvage pathways provide a metabolically less expensive route to UDP-GlcNAc by bypassing the initial, energy-intensive steps of the de novo pathway. nih.gov
Utilizing Glucosamine (GlcN)
The salvage pathway can begin with glucosamine (GlcN). GlcN is first phosphorylated to produce glucosamine-6-phosphate. This intermediate then enters the de novo hexosamine biosynthesis pathway, where it is acetylated, isomerized, and finally activated with UTP to form UDP-GlcNAc. mdpi.comnih.gov
Utilizing N-Acetylglucosamine (GlcNAc)
A more direct salvage route uses N-acetylglucosamine (GlcNAc). nih.gov This pathway is initiated by the enzyme N-acetylglucosamine kinase (NAGK), which phosphorylates GlcNAc to form N-acetylglucosamine-6-phosphate (GlcNAc-6-P). mdpi.comxenbase.org This product is then converted to N-acetylglucosamine-1-phosphate (GlcNAc-1-P) by the enzyme N-acetylglucosamine-phosphate mutase (AGM). frontiersin.org In the final step, UDP-N-acetylglucosamine pyrophosphorylase (UAP1) catalyzes the reaction of GlcNAc-1-P with UTP to yield UDP-GlcNAc. frontiersin.orgxenbase.org Supplementing cells with GlcNAc can effectively increase the intracellular pool of UDP-GlcNAc, restoring downstream glycosylation processes. nih.gov
| Pathway | Starting Substrate | Key Enzymes | Final Product |
| De Novo HBP | Fructose-6-Phosphate + Glutamine | GFAT, GNA, AGM, UAP1 | UDP-GlcNAc |
| GlcN Salvage | Glucosamine (GlcN) | Hexokinase, GNA, AGM, UAP1 | UDP-GlcNAc |
| GlcNAc Salvage | N-Acetylglucosamine (GlcNAc) | NAGK, AGM, UAP1 | UDP-GlcNAc |
Interconversion of UDP-GlcNAc and UDP-GalNAc
The two primary N-acetylhexosamine sugar nucleotides, UDP-GlcNAc and UDP-N-acetylgalactosamine (UDP-GalNAc), are metabolically linked and can be directly interconverted. frontiersin.orgmdpi.com UDP-GalNAc is a crucial donor substrate for the synthesis of specific glycans, including O-linked mucin-type glycans. wikipedia.org This interconversion allows the cell to balance the pools of these two essential building blocks according to metabolic demand. researchgate.net
Role of UDP-Glc-4-Epimerase (UGE)
The reversible interconversion of UDP-GlcNAc and UDP-GalNAc is catalyzed by the enzyme UDP-glucose 4-epimerase (GALE), also known as UDP-galactose 4-epimerase. wikipedia.orgresearchgate.net This enzyme alters the stereochemistry at the fourth carbon (C4) of the hexosamine sugar, changing the glucose configuration to a galactose configuration and vice versa. wikipedia.org
While some bacterial GALE isoforms are specific for UDP-glucose and UDP-galactose, the human GALE enzyme exhibits broader substrate specificity and is capable of efficiently catalyzing the epimerization of UDP-GlcNAc to UDP-GalNAc. wikipedia.orgwisc.edunih.gov Structural studies have revealed that the active site of the human enzyme is approximately 15% larger than its bacterial counterpart from E. coli. wisc.edunih.gov This larger active site, along with specific amino acid differences, allows the human enzyme to accommodate the bulkier N-acetyl group at the C2 position of UDP-GlcNAc, a feat the E. coli enzyme cannot perform. wisc.edunih.gov This single enzymatic step provides a direct link between the UDP-GlcNAc pool generated by the HBP and salvage pathways and the UDP-GalNAc required for distinct glycosylation events. nih.gov
This compound Catabolism
The catabolism of this compound involves the breakdown of these amino sugars into intermediates that can be utilized in other metabolic pathways. A key aspect of this process is the conversion of glucosamine-6-phosphate, a derivative of N-acetylglucosamine, into fructose-6-phosphate, an intermediate of glycolysis. This conversion is primarily mediated by the enzyme glucosamine-6-phosphate deaminase.
Glucosamine-6-phosphate deaminase (GNPDA) is a crucial enzyme in the hexosamine biosynthetic pathway (HBP), catalyzing the reversible conversion of glucosamine-6-phosphate (GlcN-6P) to fructose-6-phosphate (Fru-6P) and ammonia. frontiersin.orgnih.gov In mammals, two isozymes of this enzyme exist, GNPDA1 and GNPDA2, which are encoded by distinct genes and exhibit different kinetic and regulatory properties. nih.gov These isozymes are highly homologous and exist as homo-hexamers. nih.gov While both catalyze the same reaction, their differing characteristics suggest they may have distinct physiological roles. nih.gov
The reaction catalyzed by GNPDA1 and GNPDA2 is bidirectional, allowing for the flow of metabolites in either direction depending on the cellular metabolic state. nih.gov In the catabolic direction, GlcN-6P is deaminated to form Fru-6P, which can then enter the glycolytic pathway. frontiersin.org Conversely, under conditions of high ammonia, the enzymes can catalyze the amination of Fru-6P to synthesize GlcN-6P, thereby contributing to the anabolic production of hexosamines. nih.gov This bidirectional nature allows GNPDA to play a regulatory role in the metabolic flux between glycolysis and the hexosamine biosynthetic pathway, which is a key sensor of nutrient availability in the cell. nih.govnih.gov The direction of the reaction is influenced by the relative concentrations of the substrates and products, as well as by allosteric regulators.
GNPDA1 and GNPDA2 exhibit significant differences in their kinetic properties and regulation, which likely dictate their specific roles in cellular metabolism. nih.gov
| Enzyme | Allosteric Activator | Substrate Affinity (Km) | Pathological Associations |
| GNPDA1 | N-acetylglucosamine-6-phosphate (GlcNAc-6P) | Low Km for Fru-6P and NH4+, suggesting easy reversibility. nih.gov | Altered expression in hepatocellular carcinoma and colon cancer. nih.gov |
| GNPDA2 | More dependent on GlcN-6P concentrations. nih.gov | Associated with increased body mass index and obesity. nih.gov |
The allosteric activation of GNPDA1 by N-acetylglucosamine-6-phosphate (GlcNAc-6P) indicates a feedback mechanism where the accumulation of a downstream product of the hexosamine pathway enhances the conversion of GlcN-6P back to the glycolytic intermediate Fru-6P. nih.gov The low Michaelis constant (Km) of GNPDA1 for fructose-6-phosphate and ammonium suggests that the reverse reaction, leading to the synthesis of GlcN-6P, can occur readily. nih.gov In contrast, GNPDA2's dependence on GlcN-6P concentrations suggests it plays a significant role, alongside glutamine:fructose-6-phosphate amidotransferase (GFAT), in fueling the hexosamine biosynthetic pathway. nih.gov
The catabolism of N-acetylhexosamines ultimately funnels them into the central pathway of glucose metabolism, glycolysis. nih.govwikipedia.org The key conversion is that of glucosamine-6-phosphate to fructose-6-phosphate, catalyzed by GNPDA1 and GNPDA2. frontiersin.org Fructose-6-phosphate is a direct intermediate in the glycolytic pathway. wikipedia.orglibretexts.orgsigmaaldrich.com Once formed, fructose-6-phosphate can be phosphorylated to fructose-1,6-bisphosphate and subsequently cleaved into two three-carbon molecules, which are further metabolized to pyruvate (B1213749), generating ATP and NADH in the process. wikipedia.org This integration allows the carbon skeletons of N-acetylhexosamines to be utilized for energy production or as precursors for other biosynthetic pathways that diverge from glycolysis. nih.govlibretexts.org
Glucosamine-6-Phosphate Deaminase (GNPDA1 and GNPDA2)
N-Acetylneuraminic Acid Metabolic Pathway and N-Acetylhexosamines
N-acetylneuraminic acid, the most common sialic acid, is synthesized through a pathway that is directly linked to this compound metabolism. The initial steps of N-acetylneuraminic acid biosynthesis utilize a derivative of N-acetylglucosamine as a precursor.
The key enzyme that connects this compound metabolism to the N-acetylneuraminic acid biosynthetic pathway is UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE). nih.govresearchgate.net This bifunctional enzyme catalyzes the first two committed steps in sialic acid biosynthesis. nih.gov The epimerase domain of GNE converts UDP-N-acetylglucosamine (UDP-GlcNAc), a major product of the hexosamine biosynthetic pathway, into N-acetylmannosamine (ManNAc). wikipedia.orgebi.ac.uknih.gov
This epimerization reaction is a critical regulatory point in the pathway. The product, ManNAc, is then phosphorylated by the kinase domain of the same GNE enzyme to form N-acetylmannosamine-6-phosphate. researchgate.net This series of reactions effectively channels N-acetylglucosamine from the general hexosamine pool specifically towards the synthesis of N-acetylneuraminic acid and, subsequently, other sialic acids.
N-Acetylneuraminate Pyruvate-Lyase
N-Acetylneuraminate pyruvate-lyase (EC 4.1.3.3), also known as N-acetylneuraminic acid aldolase (B8822740) or sialic acid aldolase, is an enzyme that plays a role in the metabolism of amino sugars. wikipedia.org This enzyme belongs to the family of lyases, which are characterized by their ability to cleave carbon-carbon bonds. wikipedia.org Specifically, it catalyzes the reversible cleavage of N-acetylneuraminate (a sialic acid) into N-acetyl-D-mannosamine (ManNAc) and pyruvate. wikipedia.orguniprot.org
This catalytic activity is crucial for preventing the recycling of sialic acids back to the cell surface. uniprot.org Recent research has highlighted the importance of sialic acid catabolism, driven by N-acetylneuraminate pyruvate-lyase, for proper muscle function and development in both humans and zebrafish. jci.orgnih.gov Deficiencies in this enzyme have been linked to skeletal myopathy and cardiac symptoms, underscoring its physiological significance. jci.orgnih.govresearchgate.net
Specific Pathways in Microorganisms
Bifidobacterium longum, a bacterium prevalent in the gut of breast-fed infants, possesses a specialized metabolic pathway for the utilization of specific this compound-containing disaccharides. nih.govwikipedia.org This pathway, known as the Lacto-N-Biose/Galacto-N-Biose (LNB/GNB) pathway, enables the bacterium to degrade LNB (Galβ1–3GlcNAc), a component of human milk oligosaccharides, and GNB (Galβ1–3GalNAc), derived from mucin glycoproteins. nih.govresearchgate.net
The pathway involves the uptake of LNB and GNB into the bacterial cell, where they are then phosphorolytically cleaved by lacto-N-biose phosphorylase. nih.gov This cleavage yields α-D-galactose 1-phosphate and the corresponding this compound (either N-acetylglucosamine or N-acetylgalactosamine). nih.gov The subsequent phosphorylation of these N-acetylhexosamines is a critical step in their entry into the bacterium's central metabolism, a reaction catalyzed by the enzyme this compound 1-kinase. nih.govtandfonline.com
This compound 1-Kinase (NahK), encoded by the lnpB gene in Bifidobacterium longum, is a key enzyme in the LNB/GNB metabolic pathway. nih.govresearchgate.net It is a novel kinase that catalyzes the phosphorylation of this compound at the anomeric (C1) position, producing this compound 1-phosphate. nih.govnih.gov This function is integral to the degradation of human milk oligosaccharides by this bacterium. wikipedia.orgu-tokyo.ac.jp
The catalytic activity of this compound 1-Kinase is dependent on the presence of magnesium ions (Mg²⁺). nih.govuniprot.org Like many other kinases, NahK requires Mg²⁺ as a cofactor for its function. nih.govu-tokyo.ac.jp The substrates for the reaction are ATP, a sugar molecule (this compound), and two magnesium ions. u-tokyo.ac.jp The binding of the sugar substrate induces a significant conformational "open-close" structural change in the enzyme, which is essential for catalysis. u-tokyo.ac.jp Studies on the active sites of NahK have further elucidated the key amino acid residues that are critical for its catalytic activity. exlibrisgroup.com
This compound 1-Kinase demonstrates broad substrate specificity, a characteristic often referred to as substrate promiscuity. nih.govnih.gov The enzyme effectively phosphorylates both N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) at comparable rates. nih.govuniprot.org This dual specificity is crucial for the LNB/GNB pathway, allowing B. longum to process N-acetylhexosamines derived from both human milk oligosaccharides and mucins. nih.gov In addition to its primary substrates, NahK can also tolerate a variety of chemical modifications on the GlcNAc and GalNAc molecules, particularly at the C2 position. nih.govnih.gov
Kinetic studies of this compound 1-Kinase from Bifidobacterium longum have determined that the enzyme follows a sequential bi-bi mechanism. nih.gov This mechanism involves the binding of both substrates, ATP and the this compound sugar, to the enzyme before the reaction occurs and the two products are released. nih.gov The Michaelis constant (K_m) and catalytic rate (k_cat) have been determined for its primary substrates.
The K_m values for GlcNAc and GalNAc are 0.118 mM and 0.065 mM, respectively. nih.govuniprot.org The corresponding k_cat values are 1.21 s⁻¹ for GlcNAc and 0.752 s⁻¹ for GalNAc. nih.govuniprot.org This results in nearly identical catalytic efficiencies (k_cat/K_m) for both GlcNAc (10.3 mM⁻¹ s⁻¹) and GalNAc (11.6 mM⁻¹ s⁻¹). nih.gov The K_m value for the co-substrate ATP has been measured at 0.172 mM when GlcNAc is the saturating substrate. nih.govuniprot.org
Enzyme Kinetic Parameters for NahK from Bifidobacterium longum
| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (mM⁻¹ s⁻¹) |
| N-Acetylglucosamine (GlcNAc) | 0.118 | 1.21 | 10.3 |
| N-Acetylgalactosamine (GalNAc) | 0.065 | 0.752 | 11.6 |
| ATP | 0.172 | - | - |
Lacto-N-Biose/Galacto-N-Biose Pathway in Bifidobacterium longum
UDP-Glucose Hexose-1-Phosphate Uridylyltransferase Activity
UDP-Glucose—hexose-1-phosphate uridylyltransferase, more commonly known as galactose-1-phosphate uridylyltransferase (GALT), is a central enzyme in the Leloir pathway, which is the principal metabolic route for galactose. oup.comliberty.edu The primary function of GALT is to catalyze the reversible transfer of a UMP moiety from UDP-glucose to galactose-1-phosphate, yielding glucose-1-phosphate and UDP-galactose. oup.comliberty.eduwikipedia.org This enzyme belongs to the family of nucleotidyltransferases. wikipedia.orgwikipedia.org
The reaction proceeds via a ping-pong kinetic mechanism involving a double displacement. wikipedia.org In this process, the enzyme first reacts with UDP-glucose, releasing glucose-1-phosphate and forming a covalent uridylyl-enzyme intermediate. liberty.edu Subsequently, galactose-1-phosphate binds to this modified enzyme, and the UMP group is transferred to it, forming UDP-galactose and regenerating the original enzyme. liberty.edu
| Attribute | Description | References |
|---|---|---|
| Enzyme Name | UDP-Glucose—hexose-1-phosphate uridylyltransferase (Galactose-1-phosphate uridylyltransferase) | oup.comwikipedia.org |
| EC Number | 2.7.7.12 | oup.comwikipedia.org |
| Pathway | Leloir Pathway of Galactose Metabolism | oup.comwikipedia.org |
| Reaction | UDP-glucose + alpha-D-galactose 1-phosphate ⇌ alpha-D-glucose 1-phosphate + UDP-galactose | wikipedia.org |
| Mechanism | Ping pong bi-bi kinetics with a double displacement mechanism | wikipedia.org |
| Clinical Relevance | Deficiency causes classic galactosemia, leading to impaired glycosylation. | wikipedia.orgnih.govnih.gov |
UDP-Glucose 4-Epimerase Activity
UDP-glucose 4-epimerase, also known as UDP-galactose 4-epimerase (GALE), is a versatile enzyme found in a wide range of organisms from bacteria to mammals. wikipedia.org It performs the final step in the Leloir pathway, catalyzing the reversible interconversion of UDP-galactose and UDP-glucose. wikipedia.org This activity requires the tightly bound cofactor nicotinamide adenine dinucleotide (NAD+). wikipedia.org
Crucially for this compound metabolism, human and some bacterial isoforms of GALE also catalyze a second, distinct epimerization: the reversible conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-N-acetylgalactosamine (UDP-GalNAc). wikipedia.orgnih.govnih.gov This dual specificity allows GALE to control the intracellular balance of four essential nucleotide sugars (UDP-glucose, UDP-galactose, UDP-GlcNAc, and UDP-GalNAc) that are vital substrates for the synthesis of glycoproteins and glycolipids. nih.govresearchgate.net
The catalytic mechanism involves the inversion of the stereochemistry at the 4'-hydroxyl group of the sugar. wikipedia.org This is achieved through a transient oxidation-reduction cycle involving the NAD+ cofactor, which leads to the formation of a 4'-ketopyranose intermediate. wikipedia.orgnih.gov The ability of human GALE to accommodate the bulkier N-acetylated substrates, which is not a feature of the E. coli enzyme, is attributed to a larger active site cavity and key amino acid differences. nih.gov The enzyme UDP-N-acetylglucosamine 4-epimerase (EC 5.1.3.7) specifically carries out the conversion between UDP-N-acetyl-D-glucosamine and UDP-N-acetyl-D-galactosamine and is classified as an isomerase. wikipedia.org
| Attribute | Description | References |
|---|---|---|
| Enzyme Name | UDP-glucose 4-epimerase (UDP-galactose 4-epimerase) | wikipedia.org |
| EC Number | 5.1.3.2 | wikipedia.org |
| Pathway | Leloir Pathway; Aminosugar metabolism | wikipedia.orgwikipedia.org |
| Reactions | 1. UDP-glucose ⇌ UDP-galactose 2. UDP-N-acetylglucosamine ⇌ UDP-N-acetylgalactosamine | wikipedia.orgresearchgate.netwikipedia.org |
| Cofactor | NAD+ | wikipedia.org |
| Function | Controls the balance of four essential nucleotide sugars for glycosylation. | nih.govresearchgate.net |
Enzymology of N Acetylhexosamine Active Enzymes
Diversity of Engineered Enzymes
Enzyme engineering has unlocked a vast potential for enzymes active on N-acetylhexosamine substrates. nih.gov This has led to the development of potent synthetic instruments capable of producing a variety of valuable glycosides. nih.gov The diversity of these engineered enzymes extends from the well-known glycoside hydrolases and glycosyltransferases to other enzyme classes like oxidases, epimerases, kinases, sulfotransferases, and acetylases. nih.gov
Glycoside Hydrolases
Glycoside hydrolases (GHs) are a prominent class of enzymes that have been extensively engineered for applications involving this compound. nih.govnih.gov These enzymes naturally catalyze the cleavage of glycosidic bonds. cas.cz However, under specific, kinetically controlled conditions, many retaining glycosidases can also synthesize these bonds through a process called transglycosylation. cas.cz This dual capability has made them attractive targets for protein engineering to enhance their synthetic potential. cas.cz
Chitinases (EC 3.2.1.14) are a key group of glycoside hydrolases that break down chitin (B13524), a polymer of β-1,4-linked N-acetylglucosamine (GlcNAc) units. d-nb.infonih.gov Chitin is a major structural component of fungal cell walls and the exoskeletons of arthropods. nih.gov The enzymatic degradation of chitin is typically a two-step process involving chitinases that endolytically cleave chitin into smaller chitooligomers, and β-N-acetylhexosaminidases that degrade these oligomers into monomers. d-nb.info
The diversity of chitinases is vast, with variations in their structure and catalytic mechanisms influencing their substrate specificity and efficiency. researchgate.net They are broadly classified into families, primarily GH18 and GH19, based on their amino acid sequences. acs.orgplos.org GH18 chitinases, found in a wide range of organisms, utilize a substrate-assisted retention mechanism to cleave the glycosidic bonds. acs.org
Engineering efforts have focused on improving the properties of chitinases for various applications. researchgate.net Modifications, such as the addition of chitin-binding domains (CBDs), have been shown to enhance the enzymatic hydrolysis of crystalline chitin by increasing substrate affinity. nih.govacs.org The choice of CBM is crucial as it can influence product diversity and conversion rates on different forms of chitin. nih.gov Protein engineering has also been employed to overcome the limitations of wild-type chitinases, such as low activity and the high cost of purification, to make them more suitable for industrial applications. taylorandfrancis.com
β-N-Acetylhexosaminidases (EC 3.2.1.52) are exoglycosidases that catalyze the hydrolysis of terminal, non-reducing N-acetyl-β-D-hexosamine residues, specifically N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc), from various glycoconjugates. mdpi.comresearchgate.netmegazyme.comneb.com These enzymes are classified primarily under the glycoside hydrolase family 20 (GH20). mdpi.comresearchgate.net In nature, they play essential roles in the breakdown of cell wall components like peptidoglycan in bacteria and chitin in fungi. mdpi.comresearchgate.net
A defining feature of GH20 β-N-acetylhexosaminidases is their substrate-assisted catalytic mechanism. mdpi.comresearchgate.netrsc.org In this mechanism, the 2-acetamido group of the this compound substrate acts as an intramolecular nucleophile. mdpi.comresearchgate.net This group participates in the formation of a cyclic oxazoline (B21484) or oxazolinium ion intermediate upon cleavage of the glycosidic bond. mdpi.comacs.orgacs.org This process is facilitated by a conserved aspartate residue in the active site, which polarizes the acetamido group, enhancing its nucleophilicity for the attack on the anomeric center. rsc.orgacs.orgnih.gov The formation of this covalent, cyclic intermediate has been supported by structural evidence from X-ray crystallography studies of the enzyme complexed with an intermediate analog, N-acetylglucosamine-thiazoline. nih.gov This mechanism is a type of double-displacement reaction, but it is distinct from the classical mechanism in that the substrate itself provides the nucleophile. tandfonline.com
β-N-Acetylhexosaminidases are exoglycosidases, meaning they cleave terminal monosaccharide residues from the non-reducing end of oligosaccharides and glycoconjugates. d-nb.infomdpi.comresearchgate.netneb.com They can act on both β-D-N-acetylglucosaminides and β-D-N-acetylgalactosaminides. d-nb.infoacs.org This dual specificity is a characteristic feature of many β-N-acetylhexosaminidases. nih.gov The enzyme's preference for different substrates can vary. For example, the β-N-acetylhexosaminidase from Lentinula edodes (LeHex20A) showed the highest catalytic efficiency for chitotetraose among the tested chitooligosaccharides. d-nb.info These enzymes are crucial in the final step of chitin degradation, breaking down chitooligomers produced by chitinases into monomeric GlcNAc. d-nb.info
While naturally hydrolytic, β-N-acetylhexosaminidases possess an inherent ability to catalyze the reverse reaction, known as transglycosylation. mdpi.comresearchgate.net This property allows for the synthesis of new glycosidic bonds, making these enzymes valuable biocatalysts for producing functional carbohydrates. mdpi.comresearchgate.net Enzyme engineering has been instrumental in enhancing this transglycosylation activity. cas.cz By modifying the reaction conditions, such as using activated glycosyl donors or optimizing the donor-to-acceptor ratio, the reaction equilibrium can be shifted towards synthesis. researchgate.netucm.es
Site-directed mutagenesis has been a particularly powerful tool. researchgate.net Mutations in the active site can significantly suppress the enzyme's hydrolytic activity while retaining or even enhancing its transglycosylation capability. cas.czresearchgate.netnih.gov For instance, mutating a key tyrosine residue in the active site of a fungal β-N-acetylhexosaminidase has been shown to create a more efficient synthetic enzyme. nih.gov Similarly, engineering the lacto-N-biosidase LnbB from Bifidobacterium bifidum has improved its transglycosylation efficiency for the synthesis of human milk oligosaccharides. researchgate.netdntb.gov.ua Loop engineering has also been successfully applied to increase the transglycosylation yield by creating a more shielded substrate binding pocket, which reduces hydrolysis. researchgate.net These engineered variants, sometimes referred to as glycosynthases or transglycosidases, represent a significant advancement in the enzymatic synthesis of complex carbohydrates. researchgate.netresearchgate.netnih.gov
Data Tables
Table 1: Examples of Engineered β-N-Acetylhexosaminidases and their Applications
| Enzyme Source | Engineering Strategy | Application | Reference |
| Talaromyces flavus | Site-directed mutagenesis (Tyr470His) | Enhanced transglycosylation for oligosaccharide synthesis | ucm.esdntb.gov.ua |
| Bifidobacterium bifidum (BbhI) | Site-directed mutagenesis (D746E) | Synthesis of lacto-N-triose II | nih.gov |
| Aspergillus oryzae (AoHex) | Site-directed mutagenesis | Shifting reaction from hydrolysis to transglycosylation | researchgate.net |
| HEX1 (a GH20 hexosaminidase) | Loop transplantation | Increased transglycosylation for lacto-N-triose II synthesis | researchgate.net |
Table 2: Key Residues in the Catalytic Mechanism of β-N-Acetylhexosaminidases
| Residue | Role in Catalysis | Reference |
| Aspartic Acid (conserved) | Polarizes the 2-acetamido group of the substrate, enhancing its nucleophilicity. | rsc.orgnih.gov |
| Glutamic Acid (conserved) | Acts as the catalytic acid/base. | d-nb.info |
| Tyrosine (e.g., Tyr393 in S. plicatus) | Positions the 2-acetamido group for nucleophilic attack and stabilizes the oxazolinium intermediate. | nih.gov |
β-N-Acetylhexosaminidases
Activity Ratio towards GlcNAc and GalNAc Substrates
β-N-acetylhexosaminidases are enzymes that demonstrate activity towards both N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) substrates. nih.gov The ratio of their activity towards these two substrates, known as the GlcNAc-ase/GalNAc-ase activity ratio, varies depending on the source of the enzyme. oup.com This phenomenon is sometimes referred to as "wobbling" specificity. oup.com
For instance, the β-N-acetylhexosaminidase from Talaromyces flavus (TfHex) is a promiscuous enzyme with a GalNAcase/GlcNAcase activity ratio of 1.2. mdpi.com In contrast, a thermostable β-N-acetylhexosaminidase from Bacillus stearothermophilus CH-4 also hydrolyzes p-nitrophenyl-β-N-acetyl-D-galactosaminide, but at a rate that is 26% of its activity towards p-nitrophenyl-β-N-acetyl-D-glucosaminide. asm.org The enzyme from Bifidobacterium bifidum, BbhI, shows specific activities of 0.03 U/mg for pNP-β-GalNAc and 6 U/mg for pNP-β-GlcNAc. nih.gov
Site-directed mutagenesis has been effectively used to alter the substrate specificity of these enzymes. By targeting the E546 residue in TfHex, a variant with a 5.5-fold increased selectivity for GalNAc was created. mdpi.com Similarly, targeting the Glu332 residue in the same enzyme led to variants with a significantly shifted preference for GlcNAc. mdpi.com The Glu332His variant, for example, showed an 8-fold increase in selectivity for GlcNAc compared to the wild-type enzyme. mdpi.com
Fungal β-N-acetylhexosaminidases, particularly from the genera Penicillium and Talaromyces, have been noted for their ability to efficiently hydrolyze 4-deoxy-glycosides, which is thought to be related to their high GalNAc-ase/GlcNAc-ase activity ratio. oup.com In contrast, enzymes from bacterial, plant, and mammalian sources exhibit much lower activity towards these modified substrates. oup.com
This compound 1-kinases (NahKs) also display activity towards both GlcNAc and GalNAc. mdpi.com Two such enzymes from Bifidobacterium infantis and Bifidobacterium longum have been shown to have similar activities towards both substrates. mdpi.com Similarly, Arabidopsis UDP-N-acetyl glucosamine (B1671600) pyrophosphorylase2 (UAGPase2) can utilize both D-GlcNAc-1-P and D-GalNAc-1-P, with a Km of 1.0 mM for the latter. frontiersin.org
Below is a table summarizing the activity ratios and specificities of various this compound-active enzymes.
| Enzyme Source | Substrate(s) | Activity Ratio/Selectivity | Reference |
| Talaromyces flavus (TfHex) | GlcNAc, GalNAc | GalNAcase/GlcNAcase ratio of 1.2 | mdpi.com |
| Bacillus stearothermophilus CH-4 | pNP-β-GalNAc, pNP-β-GlcNAc | Hydrolyzes pNP-β-GalNAc at 26% the rate of pNP-β-GlcNAc | asm.org |
| Bifidobacterium bifidum (BbhI) | pNP-β-GalNAc, pNP-β-GlcNAc | Specific activity of 0.03 U/mg for pNP-β-GalNAc and 6 U/mg for pNP-β-GlcNAc | nih.gov |
| Talaromyces flavus (TfHex E546Q mutant) | GalNAc | 5.5-fold higher selectivity toward GalNAc | mdpi.com |
| Talaromyces flavus (TfHex Glu332His mutant) | GlcNAc | 8-fold higher selectivity toward GlcNAc | mdpi.com |
| Bifidobacterium infantis & Bifidobacterium longum (NahK) | GlcNAc, GalNAc | Similar activity towards both substrates | mdpi.com |
| Arabidopsis (UAGPase2) | D-GlcNAc-1-P, D-GalNAc-1-P | Km for D-GalNAc-1-P is 1.0 mM | frontiersin.org |
Impact of pH and Co-solvents on Activity
The catalytic activity of this compound-active enzymes is significantly influenced by the pH of the reaction medium and the presence of organic co-solvents. These factors can be manipulated to not only optimize enzyme activity but also to modulate substrate selectivity. nih.gov
The pH optimum for fungal β-N-acetylhexosaminidases generally falls within the acidic range. mdpi.com For example, enzymes isolated from Penicillium crustosum exhibit maximum hydrolytic activity in a pH range of 3.5–5.0. mdpi.com Similarly, the β-N-acetylhexosaminidase from Talaromyces flavus (TfHex) has a pH optimum around 5.0. nih.gov The thermostable β-N-acetylhexosaminidase from Bacillus stearothermophilus CH-4 has an optimal and stable pH of approximately 6.5. asm.org The enzyme BbhI from Bifidobacterium bifidum is highly active between pH 5.0 and 6.0. nih.gov
The addition of organic co-solvents to the reaction medium can shift the reaction equilibrium towards transglycosylation by reducing water activity. nih.gov This strategy has been shown to be advantageous for achieving high yields in glycosylation reactions catalyzed by fungal β-N-acetylhexosaminidases. nih.gov For instance, the presence of an organic co-solvent in a GalNAc-ylation reaction not only manipulated the enzyme's selectivity but also increased the concentration of the poorly water-soluble substrate, pNP-GalNAc, leading to a high-yield synthesis. nih.gov The thermostable enzyme from B. stearothermophilus CH-4 retained 15 to 20% of its activity in a reaction mixture containing 80% organic solvents. asm.org
The stability of these enzymes can also be affected by pH and co-solvents. For instance, a chitinase (B1577495) from Aspergillus niger M-8 showed that the type of stabilizer (tryptone or yeast extract) and the pH of the fractionation buffer significantly impacted the enzyme's yield and stability. ekb.eg
The table below details the optimal pH and the effect of co-solvents on the activity of several this compound-active enzymes.
| Enzyme Source | Optimal pH | Effect of Co-solvents | Reference |
| Penicillium crustosum | 3.5–5.0 | Not specified | mdpi.com |
| Talaromyces flavus (TfHex) | ~5.0 | Presence of organic co-solvents can shift equilibrium towards transglycosylation | nih.gov |
| Bacillus stearothermophilus CH-4 | ~6.5 | Retains 15-20% activity in 80% organic solvents | asm.org |
| Bifidobacterium bifidum (BbhI) | 5.0–6.0 | Not specified | nih.gov |
| Aspergillus niger M-8 (Chitinase) | 5.0 | Tryptone and yeast extract used as stabilizers to increase efficiency and stability | ekb.eg |
Endo-β-N-Acetylglucosaminidases
Endo-β-N-acetylglucosaminidases (ENGases) are enzymes that specifically hydrolyze the β-1,4-glycosidic bond between the two N-acetylglucosamine (GlcNAc) residues in the chitobiose core of N-linked glycans on glycoproteins. indexcopernicus.commdpi.com This action releases the oligosaccharide chain, leaving a single GlcNAc residue attached to the protein. indexcopernicus.comjcggdb.jp
ENGases are found in a wide variety of organisms, including bacteria, fungi, plants, and animals. indexcopernicus.comnih.gov Based on their amino acid sequence similarity, they are classified into glycoside hydrolase (GH) families GH18 and GH85. indexcopernicus.comnih.gov While both families share a similar (β/α)8-TIM barrel structure, there are slight differences in their active sites. indexcopernicus.com Enzymes in the GH18 family typically possess only hydrolytic activity, whereas those in the GH85 family can catalyze both hydrolysis and transglycosylation reactions. indexcopernicus.comnih.gov
The substrate specificity of ENGases can vary significantly. For example, Endo-H from Streptomyces plicatus acts on high-mannose and hybrid N-glycans but not on complex N-glycans. mdpi.com In contrast, Endo-S from Streptococcus pyogenes is highly specific for complex N-glycans found on human IgG. mdpi.com Endo-F preparations are divided into three groups: Endo-F1 cleaves high-mannose and hybrid-type oligosaccharides, Endo-F2 cleaves high-mannose and bi-antennary complex-type oligosaccharides, and Endo-F3 cleaves bi-antennary and tri-antennary complex-type oligosaccharides. jcggdb.jp
Due to their specific hydrolytic and transglycosylation activities, ENGases have become valuable tools in glycobiology for glycan detection and editing. indexcopernicus.com They are used to remodel the N-glycosylation patterns of therapeutic antibodies and to produce antibodies with specific, defined glycan structures. indexcopernicus.comnih.gov This chemoenzymatic synthesis approach allows for the creation of homogenous N-glycans on glycoproteins. nih.gov
Glycosyltransferases
Glycosyltransferases (GTs) are a class of enzymes that catalyze the transfer of a monosaccharide from an activated sugar donor, such as a sugar nucleotide, to an acceptor molecule, which can be a carbohydrate, lipid, or protein. nih.govresearchgate.net In the context of this compound, these enzymes are crucial for the synthesis of a wide array of complex glycostructures. nih.gov
These enzymes are involved in the biosynthesis of N- and O-linked glycans. rsc.org For instance, the process of N-linked glycosylation is initiated by the stepwise addition of sugar molecules, including GlcNAc, by various glycosyltransferases to form a common core pentasaccharide. rsc.org Mucin-type O-linked glycosylation begins with the transfer of N-acetylgalactosamine (GalNAc) to serine or threonine residues, a reaction catalyzed by polypeptide N-acetyl-α-galactosaminyltransferases (ppGalNAcTs). rsc.org
The specificity of glycosyltransferases for both their donor and acceptor substrates is a key feature that allows for the precise construction of complex carbohydrate structures. researchgate.net Structural studies have revealed that the N-acetyl-binding pocket of N-acetylglucosaminyltransferases can accommodate sugars with chemical handles, a property exploited in various biochemical applications. nih.gov
Engineering for Production of Human Milk Oligosaccharides
Human Milk Oligosaccharides (HMOs) are a diverse group of complex sugars that are vital for infant health. x-mol.net The enzymatic synthesis of HMOs is a promising alternative to chemical methods and fermentation, and glycosyltransferases are key biocatalysts in this process. x-mol.netnih.gov
Metabolically engineered microorganisms, such as Escherichia coli, have been developed to produce HMOs. nih.govmdpi.com Since E. coli lacks the native glycosyltransferases for HMO synthesis, the introduction of specific heterologous glycosyltransferase genes is essential. mdpi.com These engineered strains can then convert precursors like lactose (B1674315) into various HMOs. mdpi.com
Protein engineering strategies are being employed to improve the functionality of these glycosyltransferases for industrial-scale HMO production. x-mol.netnih.gov These strategies include enhancing the solubility and catalytic efficiency of the enzymes, as well as engineering their substrate specificity and regioselectivity through structure-guided rational design. researchgate.netnih.gov For example, modifying the active site of glycosidases through techniques like site-directed mutagenesis and loop engineering has been shown to enhance their transglycosylation activity, making them more suitable for HMO synthesis. x-mol.net The development of engineered β1-3-N-Acetylglucosaminyltransferase has facilitated the one-pot multienzyme synthesis of certain HMOs. x-mol.net
Construction of Glycomimetics and Complex Glycostructures
Glycosyltransferases are powerful tools for the chemoenzymatic synthesis of glycomimetics and other complex glycostructures. nih.govnih.gov These enzymes offer high regio- and stereoselectivity, which allows for the construction of well-defined carbohydrate structures without the need for extensive protecting group chemistry that is often required in traditional chemical synthesis. nih.gov
Engineered glycosyltransferases, including mutant varieties, have been successfully applied in the construction of these valuable molecules. nih.gov For example, glycosidases and glycosyltransferases originating from the biosynthetic pathways of natural glycosylated antibiotics have been used for the chemoenzymatic synthesis of novel antibiotic derivatives by modifying their sugar components. nih.gov
The ability of certain glycosyltransferases to accept modified substrates has been a key factor in their application. For instance, creating a hydrophobic cavity in β1,4-galactosyltransferase I through mutation allows the enzyme to transfer GalNAc from UDP-GalNAc, expanding its synthetic utility. nih.gov This flexibility enables the enzymatic synthesis of a wide range of complex carbohydrates and glycoconjugates with potential applications in medicine and materials science. nih.gov
Metabolic Labeling of Glycans
Metabolic labeling is a technique used to study glycans by introducing unnatural monosaccharide substrates containing chemically reactive groups into cellular glycan structures. mdpi.com Glycosyltransferases play a crucial role in this process by incorporating these modified sugars into the glycan chains of glycoproteins both on the cell surface and intracellularly. sigmaaldrich.com
This method, often referred to as metabolic oligosaccharide engineering, allows for the introduction of bioorthogonal chemical reporters, such as azido (B1232118) or alkynyl groups, into glycans. researchgate.net These chemical handles can then be selectively reacted with probes containing tags like fluorophores or biotin (B1667282) via bioorthogonal reactions like the Staudinger ligation or click chemistry. sigmaaldrich.comresearchgate.net This enables the visualization, enrichment, and proteomic analysis of glycoproteins. sigmaaldrich.comresearchgate.net
A variation of this technique is chemoenzymatic glycan labeling (CeGL), where a functionalized unnatural sugar is directly transferred to the end of a glycan chain by a glycosyltransferase. mdpi.com This approach is highly specific and can be used in biological systems that cannot be cultured with unnatural sugar analogs. mdpi.com Another method, termed selective exoenzymatic labeling (SEEL), uses recombinant glycosyltransferases to directly incorporate sugar analogs conjugated with fluorescent dyes onto cell surface glycans. rsc.org These techniques provide powerful tools for studying the roles of glycosylation in various cellular processes and for identifying glycoprotein (B1211001) fingerprints associated with diseases. sigmaaldrich.com
N-acetyl-binding pocket accommodation of sugar analogs
The N-acetyl-binding pocket of N-acetylglucosaminyltransferases has demonstrated the ability to accommodate sugar analogs that possess a chemical handle at the C2 position. nih.gov Structural analyses of proteins that bind to N-acetyl-hexosamine, such as glycosyltransferases and lectins, have revealed the presence of a hydrophobic cavity within the sugar-binding site. nih.gov This cavity facilitates the binding of the N-acetyl group. nih.gov
Research has shown that GlcNAc-transferring enzymes, including the R228K-Y289L-β4Gal-T1 mutant enzyme, wild-type human β1,3-N-acetylglucosaminyltransferase-2, and human Maniac Fringe, can transfer the GlcNAc analog C2-keto-Glc from a UDP-C2-keto-Glc donor to their respective acceptor substrates. nih.govnih.gov This indicates a degree of flexibility within the N-acetyl-binding pocket of the donor sugar substrate. nih.gov
However, the accommodation of sugar analogs appears to be specific to the donor sugar-binding site. For instance, the R228K-Y289L-β4Gal-T1 mutant enzyme, while capable of transferring both GlcNAc and its C2-keto-Glc analog from a donor substrate, does not transfer to an acceptor substrate that is a C2-keto-Glc analog. nih.gov This suggests that the N-acetyl-binding cavity of the acceptor sugar is less permissive to such modifications. nih.gov The creation of a hydrophobic pocket through mutagenesis has been a key strategy in enabling enzymes like β1,4-galactosyltransferase I to transfer GalNAc from UDP-GalNAc. nih.gov
Oxidases
N-acylhexosamine oxidases (EC 1.1.3.29) are a class of oxidoreductases that catalyze the oxidation of N-acyl-D-hexosamine in the presence of oxygen. wikipedia.org The reaction yields N-acyl-D-glucosaminate and hydrogen peroxide. wikipedia.org These enzymes act on the CH-OH group of the donor molecule with oxygen as the acceptor. wikipedia.org
A notable example is the N-acetyl-D-hexosamine oxidase from the bacterium Ralstonia solanacearum. uniprot.org This enzyme exhibits high activity towards both N-acetyl-D-glucosamine (GlcNAc) and N-acetyl-D-galactosamine (GalNAc), catalyzing the oxidation at the C1 carbon to produce the corresponding lactone, which can then spontaneously hydrolyze. uniprot.org The enzyme, termed NagOx, has been successfully overexpressed in a bacterial host, facilitating its detailed biochemical and structural characterization. rcsb.org
Kinetic studies have revealed that NagOx can also accept non-acetylated hexoses as substrates, although with lower efficiency. rcsb.org The crystal structure of NagOx revealed a large active site cavity containing a bicovalently bound FAD molecule. rcsb.org Docking studies have highlighted the importance of a single residue, Leu251, in accommodating N-acetylated sugars within the active site. rcsb.org
| Enzyme Name | EC Number | Source Organism | Substrates | Products |
| N-acylhexosamine oxidase | 1.1.3.29 | Pseudomonas sp. 15-1 | N-acetyl-D-glucosamine, O₂ | N-acetyl-D-glucosaminate, H₂O₂ |
| N-acetyl-D-hexosamine oxidase (NagOx) | 1.1.3.29 | Ralstonia solanacearum | N-acetyl-D-glucosamine, N-acetyl-D-galactosamine, O₂ | N-acetyl-D-glucosamino-1,5-lactone, N-acetyl-D-galactosamino-1,5-lactone, H₂O₂ |
Epimerases
Epimerases are isomerases that catalyze the inversion of stereochemistry at a single asymmetric center in a substrate molecule. In the context of N-acetylhexosamines, several epimerases play critical roles in metabolism.
N-acyl-D-glucosamine 2-epimerase (EC 5.1.3.8) : This enzyme catalyzes the interconversion of N-acyl-D-glucosamine and N-acyl-D-mannosamine. wikipedia.org It participates in aminosugar metabolism and requires ATP as a cofactor. wikipedia.org Structural studies have revealed that the monomeric form of this enzyme folds into an (α/α)₆-barrel structure. wikipedia.org
UDP-N-acetyl-D-glucosamine 2-epimerase (EC 5.1.3.14) : This enzyme catalyzes the reversible epimerization of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) to UDP-N-acetyl-D-mannosamine (UDP-ManNAc). wikipedia.orgdrugbank.com This reaction is a key step in the biosynthesis of various cell surface polysaccharides in bacteria. ebi.ac.uk The bacterial form of the enzyme is allosterically regulated by its substrate, UDP-GlcNAc. ebi.ac.uk Some versions of this enzyme, such as the one from rat liver, are bifunctional and also possess kinase activity. wikipedia.org
N-acetylmannosamine-6-phosphate 2-epimerase (NanE) : This enzyme is involved in the catabolism of sialic acid and catalyzes the inversion of stereochemistry at the C2 position of N-acetylmannosamine-6-phosphate (ManNAc-6P) to yield N-acetylglucosamine-6-phosphate (GlcNAc-6P). nih.govresearchgate.netresearchgate.net It has been proposed that NanE utilizes a deprotonation-reprotonation mechanism involving an essential catalytic lysine (B10760008) residue. nih.govresearchgate.net More recent studies suggest a novel substrate-assisted proton displacement mechanism. nih.gov
| Enzyme Name | EC Number | Substrate(s) | Product(s) | Cofactor(s) |
| N-acyl-D-glucosamine 2-epimerase | 5.1.3.8 | N-acyl-D-glucosamine | N-acyl-D-mannosamine | ATP |
| UDP-N-acetyl-D-glucosamine 2-epimerase | 5.1.3.14 | UDP-N-acetyl-D-glucosamine | UDP-N-acetyl-D-mannosamine | |
| N-acetylmannosamine-6-phosphate 2-epimerase (NanE) | 5.1.3.9 | N-acetylmannosamine-6-phosphate | N-acetylglucosamine-6-phosphate |
Kinases
Kinases are transferases that catalyze the transfer of a phosphate (B84403) group from a high-energy donor molecule, such as ATP, to a specific substrate. This compound kinases are crucial for the metabolism of amino sugars.
N-acetyl-D-glucosamine kinase (GlcNAc kinase or NAGK; EC 2.7.1.59) : This enzyme catalyzes the phosphorylation of N-acetyl-D-glucosamine (GlcNAc) to N-acetyl-D-glucosamine 6-phosphate (GlcNAc-6P). wikipedia.orguniprot.org It is a key enzyme in the salvage pathway for amino sugar metabolism in mammals. wikipedia.org The human NAGK gene encodes this enzyme. wikipedia.org NAGK can also exhibit N-acetylmannosamine (ManNAc) kinase activity. uniprot.org
This compound 1-kinase (NahK; EC 2.7.1.162) : This enzyme catalyzes the direct transfer of a phosphate group from ATP to the anomeric carbon of this compound, forming this compound-1-phosphate. nih.gov NahKs from Bifidobacterium species have been shown to be promiscuous, tolerating a variety of modifications at the C2, C3, and C6 positions of GlcNAc and GalNAc. nih.gov These enzymes are valuable catalysts for the enzymatic and chemoenzymatic synthesis of carbohydrates. nih.gov
| Enzyme Name | EC Number | Substrate(s) | Product(s) |
| N-acetyl-D-glucosamine kinase (NAGK) | 2.7.1.59 | ATP, N-acetyl-D-glucosamine | ADP, N-acetyl-D-glucosamine 6-phosphate |
| This compound 1-kinase (NahK) | 2.7.1.162 | ATP, this compound | ADP, this compound-1-phosphate |
Sulfotransferases
Sulfotransferases are a class of enzymes that catalyze the transfer of a sulfo group from a donor molecule to an acceptor. In the context of this compound, carbohydrate sulfotransferases play a role in modifying glycans. For instance, the engineering of the carbohydrate-binding site of the Epa1p adhesin from Candida glabrata has shed light on the interactions with sulfated carbohydrates. oup.com Mutation of specific residues, such as Y228A, can lead to a better accommodation of sulfated sugars in the binding pocket. oup.com This is due to a reduction in steric hindrance, allowing for interactions between the sulfate (B86663) groups and positively charged residues like R226. oup.com
Acetylases
De-N-acetylases are carbohydrate esterases that catalyze the removal of acetyl groups from this compound residues in polysaccharides and glycoconjugates. nih.gov These enzymes are involved in diverse biological functions, including the modification of cell-surface polysaccharides in bacteria and fungi. nih.gov They typically employ a metal-assisted acid/base mechanism, with a conserved Asp-His-His triad (B1167595) coordinating a metal cation. nih.gov The identification and characterization of new deacetylases are areas of active research, as they represent potential targets for the development of antimicrobial agents. nih.gov
Rational Mutagenesis and Enzyme Engineering Techniques
Rational mutagenesis and enzyme engineering have become indispensable tools for modifying the properties of this compound-active enzymes. nih.gov These techniques have been successfully applied to address complex challenges, such as the synthesis of tailored human-like glycoproteins and the industrial-scale production of specific oligosaccharides. nih.gov
One of the primary goals of engineering glycosidases is to enhance their synthetic capabilities while minimizing their hydrolytic activity. cas.cz Retaining glycosidases, which operate through a two-step, double-displacement mechanism involving a covalent glycosyl-enzyme intermediate, are often the targets for such engineering. cdnsciencepub.com By mutating the catalytic nucleophile to a non-nucleophilic residue, "glycosynthases" can be created. cdnsciencepub.comubc.ca These engineered enzymes can catalyze transglycosylation reactions without hydrolyzing the product, leading to higher yields in oligosaccharide synthesis. cdnsciencepub.comubc.ca
Site-directed mutagenesis based on rational design has been effectively used to alter the substrate specificity of enzymes like β-N-acetylhexosaminidases. mdpi.com For example, by targeting the Glu332 residue in the active site of a promiscuous β-N-acetylhexosaminidase from Talaromyces flavus, researchers have created variants with significantly shifted substrate specificity towards GlcNAcase activity. mdpi.com Similarly, rational mutagenesis of this compound 1-kinase (NahK) from Bifidobacterium longum has identified key amino acid residues that affect its catalytic activity and has even led to the creation of a mutant with higher catalytic efficiency. nih.gov
The engineering of this compound-active enzymes is a rapidly developing field with the potential to provide novel biocatalysts for a wide range of applications in glycoscience. nih.gov
| Enzyme/Protein | Engineering Technique | Goal of Engineering | Outcome |
| Glycosidases | Nucleophile Mutation | Create glycosynthases for oligosaccharide synthesis | Retain transglycosylation activity, eliminate hydrolytic activity |
| β-N-acetylhexosaminidase (Talaromyces flavus) | Site-directed mutagenesis of Glu332 | Shift substrate specificity towards GlcNAcase activity | Creation of selective GlcNAcase variants |
| This compound 1-kinase (Bifidobacterium longum) | Site-directed mutagenesis | Identify key active site residues and improve catalytic efficiency | Identification of critical residues and creation of a more active mutant |
| Epa1p adhesin (Candida glabrata) | Site-directed mutagenesis of binding site | Alter carbohydrate specificity | Enhanced binding to sulfated disaccharides |
Industrial Production of Glycans and Glycoconjugates
The industrial-scale synthesis of valuable glycans and glycoconjugates has been a significant focus of biotechnological research. nih.gov Engineering this compound-active enzymes has been pivotal in developing efficient bioproduction systems for compounds like N-acetylglucosamine (GlcNAc), UDP-GlcNAc, N-acetylneuraminic acid, and defined glycosaminoglycans. nih.gov These innovative glycoengineered systems are designed to overcome the limitations of traditional chemical synthesis or extraction from natural sources, which often suffer from low yields, high costs, or product heterogeneity. nih.govfrontiersin.orgnih.gov
Bioproduction of GlcNAc and UDP-GlcNAc
N-acetylglucosamine (GlcNAc) is a foundational monosaccharide for numerous high-value products. nih.govresearchgate.net Its industrial production has evolved from chemical hydrolysis of chitin to more sophisticated enzymatic and microbial fermentation methods. researchgate.netnih.gov Chitin, the second most abundant polymer after cellulose (B213188), serves as a primary raw material. nih.govnih.gov
Chemical and Enzymatic Hydrolysis of Chitin : Historically, GlcNAc was produced by the acid hydrolysis of chitin, a process challenged by high costs, low yields (often below 65%), and the generation of acidic waste. nih.govresearchgate.net Enzymatic methods offer a more environmentally friendly alternative. nih.gov This process typically requires a cocktail of enzymes, including endochitinases, exochitinases, and β-N-acetylglucosaminidases (NAGase), for the complete breakdown of the chitin polymer into GlcNAc monomers. nih.govmdpi.com The efficiency of enzymatic hydrolysis is influenced by the crystalline structure of the chitin and the specific activities of the enzymes used. nih.gov For instance, using crude enzymes from Aeromonas hydrophila has been shown to produce nearly 100% pure GlcNAc. nih.gov Combining different enzymes, such as using Bacillus licheniformis ChiA followed by a GlcNAcase, has resulted in GlcNAc yields as high as 88%. mdpi.com
Biotransformation : A more advanced approach involves the use of genetically modified microorganisms to produce GlcNAc directly from simple carbon sources like glucose. nih.govnih.gov This method circumvents the need for chitin as a substrate. nih.gov For example, an engineered Escherichia coli strain overexpressing key enzymes like GlcN-6-P acetyltransferase, GlcN-6-P synthase, and GlcN-1-P acetyltransferase, while suppressing competing pathways, has been developed for this purpose. nih.gov
Uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc) is a critical activated sugar nucleotide, serving as a donor substrate in the biosynthesis of polysaccharides, glycoproteins, and glycolipids. frontiersin.orgrsc.org Its production is a key step in many biotechnological processes. frontiersin.org
Enzymatic Synthesis : In vitro enzymatic synthesis provides a direct route to UDP-GlcNAc. A common method involves a two-enzyme cascade starting from GlcNAc. rsc.org First, a kinase such as this compound kinase (BlNahK) from Bifidobacterium longum phosphorylates GlcNAc. rsc.org Subsequently, a uridyltransferase, like the bifunctional glucosamine-1-phosphate acetyltransferase/N-acetylglucosamine-1-phosphate uridyltransferase (MtGlmU) from Mycobacterium tuberculosis, converts the phosphorylated intermediate to UDP-GlcNAc. rsc.orgresearchgate.net
Microbial Fermentation : Whole-cell biocatalysis using engineered microbes is an alternative to in vitro synthesis. The non-pathogenic bacterium Corynebacterium glutamicum has been engineered to produce UDP-GlcNAc from fructose-6-phosphate (B1210287). frontiersin.orgresearchgate.net By overexpressing the genes glmS, glmM, and glmU, which encode the enzymes for the UDP-GlcNAc biosynthetic pathway, and deleting the gene for glucosamine-6-phosphate deaminase (nagB), researchers have successfully produced and secreted UDP-GlcNAc into the culture medium, reaching titers of about 60 mg/L. researchgate.net
Flow Biocatalysis : To improve efficiency and yield, modular continuous flow systems have been developed. rsc.orgrsc.org In this setup, enzymes are immobilized on solid carriers within packed bed reactors. rsc.orgrsc.org This approach allows for the reuse of biocatalysts, prevents product-induced enzyme inhibition, and has demonstrated an up to 11-fold improvement in space-time yield compared to batch processes, achieving production on a 100 mg scale. rsc.orgrsc.org
Table 1: Industrial Bioproduction Methods for GlcNAc and UDP-GlcNAc
| Compound | Production Method | Organism/Enzyme System | Substrate | Yield/Titer | Reference(s) |
|---|---|---|---|---|---|
| GlcNAc | Acid Hydrolysis | HCl | Chitin | 6.42 g/L | nih.govmdpi.com |
| Enzymatic Hydrolysis | Bacillus licheniformis ChiA & GlcNAcase | Colloidal Chitin | 88% yield | mdpi.com | |
| Biotransformation | Engineered E. coli | Glucose | - | nih.gov | |
| UDP-GlcNAc | Microbial Fermentation | Engineered Corynebacterium glutamicum | Fructose-6-phosphate | ~60 mg/L | researchgate.net |
| Enzymatic Synthesis (Flow) | BlNahK & MtGlmU | GlcNAc | 100 mg scale | rsc.org | |
| Enzymatic Synthesis (Immobilized) | PpAmgK & SeGlmU | GlcNAc, UTP, ATP | 28.66 mM (17.40 g/L) | hep.com.cn |
Bioproduction of N-Acetylneuraminic Acid
N-Acetylneuraminic acid (Neu5Ac), the most common sialic acid, is a valuable compound used in food and pharmaceutical applications. nih.govacs.org Its bioproduction using engineered microorganisms has become an efficient and environmentally friendly alternative to traditional extraction or chemical synthesis. acs.orgnih.gov
Engineered E. coli : Escherichia coli is a widely used host for Neu5Ac production. acs.orgnih.gov In one strategy, Neu5Ac is synthesized de novo from glycerol (B35011) as the sole carbon source. acs.orgnih.gov The metabolic pathway involves first producing the key precursor, N-acetylmannosamine (ManNAc), by expressing enzymes like UDP-N-acetylglucosamine-2-epimerase and mutated glucosamine-6-phosphate synthase (GlmS). acs.orgnih.gov The Neu5Ac catabolic pathway is blocked to prevent product degradation. acs.org Subsequent expression and optimization of NeuAc synthase (NeuB) lead to the conversion of ManNAc to Neu5Ac. acs.org Through fed-batch fermentation in a 3 L fermenter, this engineered plasmid-free E. coli strain achieved a Neu5Ac titer of 23.46 g/L. acs.orgnih.gov
Engineered Bacillus subtilis : The "Generally Regarded as Safe" (GRAS) bacterium Bacillus subtilis has also been engineered for Neu5Ac production from glucose. nih.govacs.org A synthetic multiplexed pathway engineering (SMPE) strategy was employed to compare and optimize three different Neu5Ac synthesis pathways. nih.govacs.org By combining and modularly optimizing these pathways, a production of 7.87 g/L was achieved in shake flasks. nih.govacs.org In a 5 L fed-batch fermenter, the final NeuAc titer reached 30.10 g/L, which is among the highest reported yields using glucose as the sole carbon source. nih.govacs.org This system is advantageous as it does not require plasmids, antibiotics, or chemical inducers. nih.govacs.org
In Vitro Multi-Enzyme Catalysis : Another approach uses an in vitro multi-enzyme cascade to produce Neu5Ac from affordable chitin powder, avoiding the high cost of GlcNAc as a starting substrate. frontiersin.org This system combines chitin-degrading enzymes with N-acetylglucosamine-2-epimerase (AGE) and N-acetylneuraminic acid aldolase (B8822740) (NanA). frontiersin.org AGE catalyzes the conversion of GlcNAc to ManNAc, and NanA then synthesizes Neu5Ac from ManNAc and pyruvate (B1213749). frontiersin.org By feeding additional pyruvate during the reaction, a final Neu5Ac concentration of 9.2 g/L was obtained. frontiersin.org
Table 2: Research Findings in N-Acetylneuraminic Acid (Neu5Ac) Bioproduction
| Production Host | Engineering Strategy | Carbon Source | Key Enzymes | Titer | Reference(s) |
|---|---|---|---|---|---|
| Bacillus subtilis | Synthetic Multiplexed Pathway Engineering (SMPE) | Glucose | AGE, NeuC, NanE pathway enzymes | 30.10 g/L | nih.govacs.org |
| Escherichia coli | CRISPR/Cas9-based genome editing, pathway optimization | Glycerol | GlmS (mutant), GlmM, GlmU, NeuB | 23.46 g/L | acs.orgnih.gov |
| In Vitro System | Multi-enzyme cascade | Chitin Powder | Chitinases, AGE, NanA | 9.2 g/L | frontiersin.org |
Defined Glycosaminoglycans Synthesis
Glycosaminoglycans (GAGs) are complex linear polysaccharides involved in numerous biological processes. nih.govoup.com GAGs extracted from animal tissues, such as the anticoagulant heparin, are inherently heterogeneous, which can limit their therapeutic development. nih.govoup.com Chemoenzymatic synthesis has emerged as a powerful strategy to produce homogeneous GAGs with defined structures, lengths, and modification patterns. oup.compsu.edu
This approach utilizes a suite of bacterial and animal-derived enzymes, including glycosyltransferases (synthases), sulfotransferases, and lyases, in a controlled, in vitro setting. oup.compsu.edu
Backbone Synthesis : The synthesis of GAGs like heparan sulfate (HS), chondroitin (B13769445) sulfate (CS), and dermatan sulfate (DS) begins with a common tetrasaccharide linker ([GlcAβ1–3Galβ1–3Galβ1–4Xyl]) attached to a serine residue of a core protein or a suitable acceptor. oup.comnih.gov The GAG backbone is then elongated by the stepwise addition of monosaccharides from UDP-sugar donors (e.g., UDP-GlcNAc, UDP-N-acetylgalactosamine, UDP-glucuronic acid). oup.comnih.gov This polymerization is catalyzed by specific GAG synthases or polymerases, which are often bifunctional enzymes. oup.com For example, the heparosan synthase from Pasteurella multocida can be used to create the precursor backbone of heparin/HS. nih.gov
Modification : Following polymerization, the polysaccharide backbone undergoes a series of modifications catalyzed by specific enzymes. psu.edu For heparin/HS synthesis, these modifications include N-deacetylation/N-sulfation, C5-epimerization of glucuronic acid to iduronic acid, and O-sulfation at various positions. oup.compsu.edu These reactions are carried out by sulfotransferases and epimerases, which can be used to introduce specific sulfation patterns and create GAGs with tailored biological activities. nih.govpsu.edu
Enzyme Sources : Many of the requisite enzymes for GAG synthesis, including glycosyltransferases and sulfotransferases, have been identified, cloned, and expressed recombinantly, making them available for in vitro synthesis. oup.comnih.gov This allows for the construction of enzyme cascades to control polymer size and achieve defined sulfation patterns, moving towards the tailored production of these complex biomolecules. nih.gov
Table 3: Key Enzymes in the Chemoenzymatic Synthesis of Defined Glycosaminoglycans
| Enzyme Class | Function | Example(s) | Role in Synthesis | Reference(s) |
|---|---|---|---|---|
| Glycosyltransferases (Synthases) | Polymerize the polysaccharide backbone | Heparosan synthase, Chondroitin polymerase | Elongates the GAG chain by adding monosaccharides from UDP-sugar donors. | oup.compsu.edunih.gov |
| Sulfotransferases | Add sulfate groups to specific positions | N-deacetylase/N-sulfotransferase (NDST), O-sulfotransferases (OSTs) | Creates specific sulfation patterns crucial for biological activity (e.g., anticoagulant heparin). | nih.govpsu.edu |
| Epimerases | Convert D-glucuronic acid to L-iduronic acid | C5-epimerase | Alters the sugar composition of the backbone, impacting GAG structure and function. | oup.com |
| Lyases | Cleave GAG chains | Heparin lyases, Chondroitin lyases | Used to generate homogenous GAG oligosaccharides of defined length for use as building blocks or for structural analysis. | psu.edu |
Table 4: Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | |
| N-Acetylglucosamine | GlcNAc |
| Uridine Diphosphate-N-acetylglucosamine | UDP-GlcNAc |
| N-Acetylneuraminic Acid | Neu5Ac / NANA |
| Glycosaminoglycan | GAG |
| Chitin | |
| Glucose | |
| Uridine Diphosphate (B83284) | UDP |
| Glucosamine-6-phosphate | GlcN-6-P |
| Glucosamine-1-phosphate | GlcN-1-P |
| Fructose-6-phosphate | |
| N-Acetylmannosamine | ManNAc |
| Pyruvate | |
| Heparan Sulfate | HS |
| Chondroitin Sulfate | CS |
| Dermatan Sulfate | DS |
| Heparin | |
| Uridine Diphosphate-N-acetylgalactosamine | UDP-GalNAc |
| Uridine Diphosphate-glucuronic acid | UDP-GlcA |
| Glucuronic Acid | GlcA |
| Galactose | Gal |
| Xylose | Xyl |
| Iduronic Acid | IdoA |
| Serine | Ser |
| Glycerol | |
| Uridine Triphosphate | UTP |
Structural and Functional Studies of N Acetylhexosamines in Biomolecules
N-Glycans Containing N-Acetylhexosamines
N-glycans are complex carbohydrate structures covalently attached to the asparagine residues of proteins. N-Acetylhexosamine, a core component, plays a fundamental role in the diversity and function of these glycans.
Compositional Analysis
The composition of N-glycans is highly variable but is built upon a conserved core structure. This compound is a foundational monosaccharide in these structures. Analytical techniques such as mass spectrometry (MS) are pivotal for their characterization. nih.govacs.orgbeilstein-institut.de N-glycans are broadly categorized into three main types: high-mannose, complex, and hybrid. ub.edu
High-mannose type glycans primarily consist of mannose residues attached to a core containing two N-acetylglucosamine (GlcNAc) units.
Complex type glycans have outer branches, or antennae, initiated by the addition of N-acetylglucosamine to the mannose core. nih.gov These antennae can be further elongated with other monosaccharides like galactose, sialic acid, and fucose.
Hybrid type glycans possess features of both high-mannose and complex types. beilstein-institut.de
The composition of N-glycans can be represented by the count of their constituent monosaccharides, such as hexose (B10828440) (H), this compound (N), deoxyhexose (fucose, F), and N-acetylneuraminic acid (S). nih.gov For instance, a common complex N-glycan might have a composition of H5N4F1, indicating five hexoses, four N-acetylhexosamines, and one fucose. biorxiv.orgresearchgate.net Studies on human urinary exosomes have identified a vast array of N-glycan compositions, including neutral, sialylated, and sulfated structures, highlighting the diversity generated by different combinations of these basic units. nih.gov
Table 1: Examples of N-Glycan Compositions Detected in Human Biological Samples This table is interactive. You can sort and filter the data.
Structural Isomerism and Identification Challenges
A significant challenge in glycoanalysis is the existence of numerous structural isomers. biorxiv.org Glycans with identical monosaccharide compositions can have different branching patterns and linkage types, leading to distinct biological functions. researchgate.netnih.gov The chemical similarity of monosaccharide building blocks makes their differentiation difficult using mass spectrometry alone, which primarily relies on mass differences. researchgate.net
The identification of N-glycan isomers is a "grand challenge" in glycomics. biorxiv.org For a single composition like H5N4F1 (five hexoses, four N-acetylhexosamines, one fucose), over 40 structural isomers are possible in mammals. biorxiv.orgresearchgate.netacs.org These isomers can differ in the position of fucose (core vs. outer arm) or the linkage of sialic acids (α2,3- vs. α2,6-). biorxiv.orgnih.gov
Advanced analytical techniques are required to resolve this complexity:
Liquid Chromatography (LC): Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) and Porous Graphitized Carbon (PGC) LC can separate isomers based on subtle differences in their structure and polarity. biorxiv.orgbiorxiv.org
Mass Spectrometry (MS): When coupled with LC, tandem MS (MS/MS) can provide fragmentation data that helps elucidate the sequence and branching of the glycan. nih.govmdpi.com
Ion Mobility Spectrometry (IMS): IMS separates ions based on their shape and size, providing an additional dimension of separation that can distinguish between isomers that are inseparable by LC or MS alone. ub.edunih.gov
Enzymatic Digestion: Using specific exoglycosidases that cleave particular linkages can help determine the glycan structure. ludger.com For example, sialidases specific for α2,3-linkages can be used to identify the type of sialic acid linkage present. nih.gov
These methods have revealed that the expression of specific isomers can be tissue-specific or altered in disease states, underscoring the biological importance of precise structural characterization. nih.govbiorxiv.org
Role in Protein Folding, Conformation, Distribution, Stability, and Activity
N-glycosylation, involving the attachment of this compound-containing glycans, is critical for the lifecycle of many proteins. nih.govresearchgate.net This process begins in the endoplasmic reticulum (ER), where the N-glycan serves as a quality control signal to ensure proper protein folding. nih.govmdpi.comresearchgate.netdoi.org
Protein Folding and Quality Control: Nascent proteins in the ER are covalently attached to a large, pre-assembled glycan precursor. nih.gov This glycan is then trimmed, and the resulting structure is recognized by lectin chaperones like calnexin (B1179193) and calreticulin. mdpi.comdoi.org This interaction, known as the calnexin/calreticulin cycle, retains the glycoprotein (B1211001) in the ER, facilitating its correct folding. researchgate.netdoi.org If a protein fails to fold correctly, specific mannose residues on the N-glycan are trimmed, marking the misfolded protein for ER-associated degradation (ERAD). doi.orgresearchgate.net Disruption of N-glycosylation, for instance by the inhibitor tunicamycin, leads to protein misfolding, accumulation of unfolded proteins, and ER stress. nih.govmdpi.com
Stability: N-glycans can significantly enhance protein stability. nih.govfrontiersin.org They can shield the polypeptide backbone from proteases, thereby increasing the protein's half-life. frontiersin.org Studies have shown that the removal of glycans often renders proteins more susceptible to degradation. nih.govfrontiersin.org
Modulation of Biological Processes
Through their influence on protein function, N-glycans containing this compound are integral modulators of a wide range of biological processes. Alterations in N-glycan structures are associated with numerous physiological and pathological events.
Research findings have demonstrated that specific N-glycan structures play roles in:
Cell Adhesion and Migration: The branching of N-glycans, regulated by enzymes such as N-acetylglucosaminyltransferases (GnTs), can significantly impact cell adhesion. For example, increased β1,6-GlcNAc branching on the cell adhesion molecule E-cadherin can weaken cell-cell junctions, promoting cell migration and tumor invasion. acs.org Conversely, the presence of a "bisecting" GlcNAc, added by the enzyme GnT-III, can strengthen these junctions and suppress invasion. plos.org
Immune Response: The glycosylation of immune cells and immunoglobulins is critical for their function. Changes in the N-glycan profile of immunoglobulin G (IgG), for instance, can modulate its interaction with Fc receptors, thereby altering the immune response. frontiersin.org Furthermore, the N-glycans on the surface of cancer cells can be altered to evade recognition and killing by immune cells like Natural Killer (NK) cells. nih.gov
Cancer Progression: Aberrant glycosylation is a recognized hallmark of cancer. Tumor cells often display altered N-glycan profiles, such as increased sialylation and branching, which contribute to malignant phenotypes like proliferation, invasion, and metastasis. plos.org
Influence on Cell Surface Signaling Proteins
N-glycans on cell surface receptors and signaling molecules are key regulators of signal transduction. They can control receptor localization, stability, and interaction with ligands and other proteins.
A primary mechanism for this regulation is the formation of a "galectin lattice." Galectins are a family of carbohydrate-binding proteins that can crosslink glycoproteins on the cell surface. The affinity of this interaction is highly dependent on the structure and density of N-glycans, particularly the presence of N-acetyllactosamine (LacNAc) units. glycoforum.gr.jp
Receptor Residence Time: By forming this lattice, galectins can trap receptors on the cell surface, preventing their endocytosis and prolonging their signaling activity. glycoforum.gr.jp The extent of N-glycan branching on a receptor determines its affinity for the galectin lattice. For example, growth factor receptors like the epidermal growth factor receptor (EGFR) have numerous N-glycosylation sites. Increased N-glycan branching on these receptors enhances their retention in the galectin lattice, leading to sustained signaling.
O-Linked N-Acetylglucosamine (O-GlcNAc) Modification of Proteins
Distinct from the complex N-glycans found on secreted and membrane proteins, O-GlcNAc modification is a simple, dynamic, and reversible post-translational modification that occurs on serine and threonine residues of nuclear and cytoplasmic proteins. wikipedia.org It involves the attachment of a single N-acetylglucosamine molecule. nih.gov
This modification is often compared to protein phosphorylation due to its dynamic nature and its role in signal transduction. wikipedia.orgbiologists.com The cycling of O-GlcNAc is regulated by just two enzymes: O-GlcNAc transferase (OGT), which adds the sugar, and O-GlcNAcase (OGA), which removes it. nih.govnih.gov
O-GlcNAcylation has been identified on thousands of intracellular proteins and is involved in regulating a multitude of cellular processes: wikipedia.orgfrontiersin.org
Transcription and Epigenetics: O-GlcNAc modification is abundant on transcription factors, histones, and RNA polymerase II. nih.govfrontiersin.org It can modulate transcription factor activity, stability, and localization. nih.gov For example, OGT can be recruited to specific gene promoters, where it modifies components of the transcription machinery to regulate gene expression in response to the cell's nutrient status. nih.govfrontiersin.org
Signaling Pathways: O-GlcNAc exhibits extensive crosstalk with phosphorylation. The two modifications can compete for the same or adjacent serine/threonine sites on a protein, creating a reciprocal regulatory relationship. biologists.com This interplay is crucial in pathways like insulin (B600854) signaling and the NF-κB stress response. biologists.com For instance, increased O-GlcNAcylation of the tumor suppressor protein p53 can prevent its phosphorylation at a nearby site, leading to its stabilization. biologists.com
Protein Stability: Similar to its role in N-glycans, O-GlcNAc can affect the stability of the proteins it modifies, often by regulating their susceptibility to proteasomal degradation. wikipedia.org
The dynamic nature of O-GlcNAcylation allows cells to rapidly respond to changes in nutrient availability and stress, making it a critical sensor that links cellular metabolism to fundamental processes like gene expression and signal transduction. nih.govfrontiersin.orgfrontiersin.org
Table 2: Comparison of N-Glycosylation and O-GlcNAcylation This table is interactive. You can sort and filter the data.
Post-translational Modification of Cytoplasmic and Nuclear Proteins
This compound, in the form of O-linked β-N-acetylglucosamine (O-GlcNAc), is a significant post-translational modification (PTM) of proteins within the cell. wikipedia.orgpnas.org Unlike classical glycosylation that occurs in the endoplasmic reticulum and Golgi apparatus on secreted or membrane-bound proteins, O-GlcNAcylation involves the attachment of a single N-acetylglucosamine sugar to the hydroxyl group of serine and threonine residues. researchgate.netnih.gov This modification is predominantly found on a vast number of proteins located in the nucleus and cytoplasm. wikipedia.orgnih.gov Since its discovery in the mid-1980s, O-GlcNAcylation has been identified on thousands of intracellular proteins, highlighting its widespread role in cellular regulation. wikipedia.orgnih.gov The proteins modified by O-GlcNAc are diverse and include transcription factors, cytoskeletal proteins, nuclear pore components, and various enzymes. physiology.orgmolbiolcell.org This modification is reversible and dynamic, suggesting it functions as a regulatory switch, similar to phosphorylation. researchgate.netnih.gov
Dynamic Cycling by O-GlcNAc Transferase (OGT) and O-GlcNAcase (OGA)
The dynamic nature of O-GlcNAcylation is tightly controlled by the coordinated action of two highly conserved enzymes: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). frontiersin.orgbiologists.com OGT is the sole enzyme responsible for adding the O-GlcNAc moiety to proteins, utilizing uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) as the sugar donor substrate. wikipedia.orgencyclopedia.pub Conversely, OGA is the only enzyme that removes this sugar modification from proteins. encyclopedia.pubresearchgate.net
This simple, two-enzyme system contrasts sharply with protein phosphorylation, which is regulated by hundreds of kinases and phosphatases. wikipedia.org The balance between OGT and OGA activity dictates the O-GlcNAcylation status of a protein at any given moment. nih.gov Both enzymes are ubiquitously expressed and essential; OGT is vital for embryonic development, while OGA is necessary for the transition from fetal to adult stages. biologists.com The enzymes themselves are subject to regulation through alternative splicing, which can produce variants targeted to specific cellular compartments like the nucleus, cytoplasm, and mitochondria, allowing for localized control of O-GlcNAc cycling. nih.govmednexus.org
| Enzyme | Function | Substrate | Location | Significance |
|---|---|---|---|---|
| O-GlcNAc Transferase (OGT) | Adds O-GlcNAc to Ser/Thr residues of proteins | UDP-GlcNAc | Nucleus, Cytoplasm, Mitochondria | Essential for cell viability and development. biologists.com Integrates metabolic signals. frontiersin.org |
| O-GlcNAcase (OGA) | Removes O-GlcNAc from proteins | O-GlcNAcylated proteins | Nucleus, Cytoplasm, Mitochondria | Enables the dynamic and reversible nature of the modification. wikipedia.org |
Regulation of Cellular Functions
O-GlcNAcylation is a critical regulatory mechanism that influences a multitude of cellular processes. physiology.orgnih.gov By modifying key proteins, this sugar switch can alter their function and thereby control complex cellular activities.
O-GlcNAcylation plays a pivotal role as a nutrient sensor, directly linking cellular metabolic status to the regulation of signaling pathways. frontiersin.orgencyclopedia.pub The substrate for OGT, UDP-GlcNAc, is the end product of the hexosamine biosynthetic pathway (HBP), which integrates glucose, amino acid, fatty acid, and nucleotide metabolism. frontiersin.orgbiologists.com Consequently, the level of O-GlcNAcylation on target proteins reflects the cell's nutrient availability. frontiersin.org This modification is deeply intertwined with phosphorylation, often competing for the same or adjacent serine/threonine sites on proteins. pnas.org This interplay allows O-GlcNAc to modulate critical signaling cascades, including those involved in insulin signaling, stress responses, and cell growth. physiology.orgnih.govfrontiersin.org For instance, OGT can be activated by insulin receptor phosphorylation, leading to increased O-GlcNAcylation of downstream targets and providing a feedback mechanism in insulin signaling. physiology.org
The attachment of O-GlcNAc can directly influence the fundamental properties of a protein, including its stability, its location within the cell, and its interactions with other proteins. physiology.orgresearchgate.netnih.gov For many proteins, O-GlcNAcylation can protect against degradation by the proteasome. nih.gov It can also dictate whether a protein resides in the nucleus or the cytoplasm by masking or revealing nuclear localization or export signals. physiology.org This regulation of protein stability and trafficking is crucial for maintaining cellular homeostasis and ensuring appropriate responses to stimuli. researchgate.netnih.gov
O-GlcNAcylation is a key epigenetic regulator, exerting significant control over transcription and chromatin structure. wikipedia.orgphysiology.org Many components of the transcriptional machinery, including transcription factors and RNA polymerase II, are modified by O-GlcNAc. wikipedia.org This modification can either enhance or repress the activity of transcription factors. physiology.orgresearchgate.net Furthermore, histones, the core proteins of chromatin, are themselves subject to O-GlcNAcylation. nih.gov Histone O-GlcNAcylation is part of the "histone code," working alongside other modifications like acetylation and methylation to alter chromatin accessibility and regulate gene expression. nih.govcsun.edu For example, increased O-GlcNAc levels can promote the transcriptional accessibility of specific chromatin regions, leading to changes in gene expression patterns. nih.gov
Beyond the nucleus and cytoplasm, O-GlcNAc cycling is also an important regulator of mitochondrial function. frontiersin.orgnih.govfrontiersin.org A subset of OGT and OGA isoforms are located within the mitochondria, where they modify numerous mitochondrial proteins. nih.govmednexus.org Dysregulation of O-GlcNAc cycling has profound effects on mitochondrial homeostasis. nih.govnih.gov Studies have shown that altering the levels of OGT or OGA can lead to significant changes in the expression of mitochondrial proteins involved in the respiratory chain and the tricarboxylic acid (TCA) cycle. nih.gov This disruption affects mitochondrial morphology, cellular respiration, and energy production, demonstrating that O-GlcNAcylation is a critical layer of regulation for cellular bioenergetics. nih.govnih.gov
| Regulated Process | Example Protein/Target | Effect of O-GlcNAcylation | Reference |
|---|---|---|---|
| Signaling Pathways | Akt, GSK3β, FOXO | Modulates phosphorylation and activity in response to insulin. | physiology.org |
| Protein Stability | p53 | Increases protein stability and suppressor activity. | nih.govnih.gov |
| Protein Localization | CRTC2 | Increased O-GlcNAcylation leads to nuclear translocation. | nih.gov |
| Transcription | Sp1, YY1 | Regulates transcriptional activity. | researchgate.net |
| Chromatin Remodeling | Histones (e.g., H3) | Modifies chromatin structure and accessibility. | nih.gov |
| Mitochondrial Function | Respiratory chain proteins | Altered expression affects cellular respiration and energy production. | nih.gov |
Cell Survival
This compound derivatives, particularly as components of the hexosamine biosynthetic pathway (HBP), are critically involved in cellular survival. The end product of this pathway, UDP-N-acetylglucosamine (UDP-GlcNAc), is essential for the synthesis of glycoproteins and glycolipids, which are fundamental to cell growth and survival. ontosight.ai Consequently, the inhibition of enzymes like UDP-N-acetylhexosamine pyrophosphorylase, which are responsible for producing UDP-N-acetylhexosamines, can curtail cell growth and induce cell death. ontosight.ai This makes them a target for therapeutic interventions in diseases characterized by excessive cell proliferation, such as cancer. ontosight.ai
Research across various organisms has demonstrated that the gene for UDP-N-acetylglucosamine pyrophosphorylase (UAP) is essential for survival. frontiersin.org Mutations in this gene in species ranging from bacteria to fungi lead to defects in cell wall integrity, altered cell shape, and ultimately, cell lysis. frontiersin.org In cancer cells, the HBP is often upregulated, contributing to cell survival and proliferation. researchgate.net The pathway can direct metabolites toward the synthesis of proteins and nucleic acids that are necessary for the survival of cancer cells. mdpi.com
Nutrient Sensing
The primary mechanism through which UDP-GlcNAc translates nutrient status into cellular responses is the post-translational modification of proteins with O-linked N-acetylglucosamine (O-GlcNAc). researchgate.netnih.govoup.com This process, where a single N-acetylglucosamine molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins, is catalyzed by the enzyme O-GlcNAc transferase (OGT), which uses UDP-GlcNAc as its substrate. researchgate.netoup.com O-GlcNAcylation can alter the function of numerous proteins, including transcription factors, thereby regulating gene expression in response to nutrient availability. oup.comoup.com Thus, O-GlcNAc modification serves as a key regulatory link between nutrient sensing and downstream cellular processes like insulin signaling. researchgate.netnih.gov
Interplay with Protein Phosphorylation
A significant level of crosstalk exists between O-GlcNAcylation and protein phosphorylation, two of the most common post-translational modifications (PTMs) on nuclear and cytoplasmic proteins. nih.govpnas.org Both modifications occur on the same types of amino acid residues—serine and threonine—and this shared targeting creates a complex interplay that can modulate protein function. nih.govresearchgate.net This relationship is sometimes referred to as the "Yin-Yang" hypothesis, where O-GlcNAcylation and phosphorylation may competitively occupy the same site, leading to reciprocal regulation. researchgate.netpnas.org
The interplay is not limited to direct competition for a single site. The two modifications can occur on proximal sites, where the presence of one can influence the addition or removal of the other. nih.govresearchgate.net For instance, research has shown that phosphorylation at specific residues can significantly inhibit the O-GlcNAcylation of nearby sites. pnas.org Conversely, global increases in O-GlcNAcylation levels have been shown to alter the phosphorylation status of hundreds of proteins. pnas.org This extensive crosstalk can involve O-GlcNAcylation directly regulating the activity of kinases and phosphatases or altering how a target protein interacts with them. nih.govpnas.org This dynamic interplay creates a sophisticated regulatory code that fine-tunes signaling pathways, protein stability, and cellular processes. researchgate.net
Table 1: Effect of Globally Elevated O-GlcNAcylation on Protein Phosphorylation Dynamics
| Effect on Phosphorylation | Number of Phosphopeptides Affected |
|---|---|
| Decreased Phosphorylation | 280 |
| Increased Phosphorylation | 148 |
| No Change (Actively Cycling) | 100+ |
| Insensitive to Phosphatase (Not Actively Cycling) | ~333 (48% of total) |
Data derived from a study quantifying 711 phosphopeptides, showing the extensive influence of O-GlcNAcylation on the phosphoproteome. pnas.org
Glycosaminoglycans (GAGs)
Glycosaminoglycans (GAGs) are long, unbranched polysaccharides composed of repeating disaccharide units. publisherspanel.comwhiterose.ac.uk Each unit typically consists of an this compound (either N-acetylglucosamine or N-acetylgalactosamine) and a uronic acid (like glucuronic acid or iduronic acid). whiterose.ac.ukuvigo.es The GAG family includes several major types: hyaluronan, heparan sulfate (B86663), chondroitin (B13769445) sulfate, dermatan sulfate, and keratan (B14152107) sulfate. publisherspanel.comwhiterose.ac.uk With the exception of hyaluronan, these GAGs are typically sulfated and covalently attached to a core protein to form proteoglycans. publisherspanel.comuvigo.es They are primary components of the extracellular matrix (ECM) and are also found on cell surfaces, where they are involved in a wide array of biological processes. publisherspanel.com
Hyaluronan Synthesis and UDP-GlcNAc as Substrate
Hyaluronan is a unique, non-sulfated GAG synthesized at the plasma membrane by a family of enzymes called hyaluronan synthases (HAS1, HAS2, and HAS3). mizutanifdn.or.jpresearchgate.net These enzymes construct the long hyaluronan polymer by sequentially adding glucuronic acid and N-acetylglucosamine to the growing chain. researchgate.net The substrates for this synthesis are the activated sugar nucleotides UDP-glucuronic acid (UDP-GlcUA) and UDP-N-acetylglucosamine (UDP-GlcNAc), which are present in the cytoplasm. mizutanifdn.or.jpoup.com
The rate of hyaluronan synthesis is highly dependent on the cellular concentration and supply of these UDP-sugar substrates, particularly UDP-GlcNAc. mizutanifdn.or.jpoup.comnih.gov Studies have shown that conditions that increase the intracellular pool of UDP-GlcNAc, such as supplementing cells with glucosamine (B1671600), can significantly boost hyaluronan production. mizutanifdn.or.jpnih.gov In malignant tissues like breast cancer, the levels of UDP-GlcNAc can be dramatically elevated—up to 12 times higher than in normal tissue—and this increase strongly correlates with the accumulation of hyaluronan, a known promoter of malignancy. uef.fi This suggests that the high availability of the UDP-GlcNAc substrate is a key driver of hyaluronan production in pathological states. uef.fi
Table 2: UDP-N-Acetylglucosamine (UDP-GlcNAc) Levels in Human Breast Tissue
| Tissue Type | Relative UDP-GlcNAc Content |
|---|---|
| Normal Glandular Tissue | 1x (Baseline) |
| Malignant Tumor Tissue | ~12x (12-fold higher) |
Data from a study comparing UDP-sugar levels in malignant vs. normal breast tissue, highlighting the correlation with hyaluronan accumulation. uef.fi
Table 3: Dependence of Hyaluronan Synthase (HAS) Isoenzymes on UDP-GlcNAc Concentration
| HAS Isoenzyme | Activity at Low UDP-GlcNAc Levels | Activity at High UDP-GlcNAc Levels |
|---|---|---|
| HAS1 | Almost inactive | Activity is significantly increased |
| HAS2 | Active | Activity is moderately increased |
| HAS3 | Highly active | Activity is largely unaffected |
Summary based on findings that different HAS isoenzymes have distinct requirements for their UDP-sugar substrates. nih.gov
Role in Extracellular Matrix
Glycosaminoglycans containing this compound are fundamental structural and functional components of the extracellular matrix (ECM). publisherspanel.com Their long, linear structures and high density of negative charges from carboxyl and sulfate groups cause them to attract and retain large amounts of water. uvigo.es This hydration creates a gel-like substance that fills the extracellular space, providing tissues with resistance to compressive forces. uvigo.es
Role of N Acetylhexosamines in Cellular Processes and Pathophysiology
Cell Signaling
The attachment of N-acetylhexosamines to proteins, particularly through O-GlcNAcylation, is a pivotal mechanism in the modulation of cellular signaling cascades, comparable in importance to phosphorylation. nih.gov This modification can alter protein stability, protein-protein interactions, and enzyme activity, thereby influencing the flow of information within the cell. nih.gov
O-GlcNAcylation is a key mediator that couples cellular metabolism with signaling. nih.gov The substrate for OGT, UDP-GlcNAc, is produced through the hexosamine biosynthetic pathway (HBP), which utilizes inputs from glucose, amino acid, fatty acid, and nucleotide metabolism. nih.gov Consequently, the levels of O-GlcNAcylation reflect the metabolic state of the cell, allowing it to act as a nutrient-dependent rheostat for cellular signaling. johnshopkins.edunih.gov This modification is integral to the regulation of numerous pathways, including those involved in the cell cycle, stress responses, and insulin (B600854) signaling. johnshopkins.edunih.gov For instance, O-GlcNAcylation can compete with phosphorylation for the same or adjacent serine/threonine sites on a protein, creating a dynamic interplay that fine-tunes signaling responses. nih.gov
N-acetylhexosamines play a significant role in modulating the Notch signaling pathway, which is crucial for cell fate decisions during development and in adult tissue homeostasis. einsteinmed.edubohrium.com Notch receptors, which are transmembrane proteins, can be glycosylated on their extracellular domain. nih.gov Specifically, the addition of O-GlcNAc to epidermal growth factor-like (EGF) repeats of Notch receptors is catalyzed by the glycosyltransferase EOGT. nih.gov
This modification influences the binding of Notch ligands, such as Delta-like (DLL) and Jagged (JAG). Research has shown that O-GlcNAc modification of NOTCH1 potentiates signaling induced by ligands DLL1 and DLL4. nih.govelifesciences.org In contrast, it can have different effects on JAG1-mediated signaling. nih.gov The loss of O-GlcNAc on Notch receptors can impair ligand-induced signaling, leading to developmental defects, such as faulty retinal angiogenesis. nih.govelifesciences.org Furthermore, O-GlcNAc glycans can act synergistically with other O-glycans, like O-fucose, to ensure optimal Notch signaling in processes such as hematopoiesis. frontiersin.org This demonstrates that N-acetylhexosamine modification is a critical regulator of Notch receptor specificity and signaling strength. einsteinmed.edunih.gov
O-GlcNAcylation directly modifies and regulates the activity of key transcription factors, thereby controlling gene expression programs involved in a multitude of cellular processes, including inflammation, cell growth, and tumor suppression.
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): The transcription factor NF-κB, a central regulator of inflammatory and immune responses, is a major target of O-GlcNAcylation. frontiersin.org The p65/RelA subunit of NF-κB can be O-GlcNAcylated at multiple sites, including Threonine-305, Serine-319, and Threonine-352. nih.gov This modification enhances NF-κB's transcriptional activity through several mechanisms. For example, O-GlcNAcylation of p65 at Thr-352 decreases its interaction with its inhibitor, IκBα, promoting the translocation of NF-κB to the nucleus. pnas.orgresearchgate.net Additionally, O-GlcNAcylation at Thr-305 and Ser-319 can increase the acetylation of p65 at Lys-310 by the co-activator p300, which is required for full transcriptional activation. nih.gov Elevated O-GlcNAcylation has been linked to the constitutive activation of NF-κB in cancer. nih.govnih.gov
c-myc: The oncoprotein c-Myc is a critical regulator of cell proliferation and metabolism. pnas.org O-GlcNAcylation has been shown to modify c-Myc, and this modification directly impacts its stability. nih.govfrontiersin.org Increased O-GlcNAcylation stabilizes the c-Myc protein, promoting its function in driving cell cycle progression. nih.govfrontiersin.org In pre-B cells, for instance, high levels of O-GlcNAcylation are associated with increased c-Myc expression and rapid proliferation. nih.govnih.gov Conversely, reducing O-GlcNAcylation levels leads to decreased c-Myc expression and cell cycle arrest. nih.gov
p53: The tumor suppressor p53, which plays a central role in preventing cancer formation, is also regulated by O-GlcNAcylation. frontiersin.org p53 is modified with O-GlcNAc at Serine-149. frontiersin.orgnih.gov This modification stabilizes the p53 protein by inhibiting its ubiquitination and subsequent degradation. nih.gov The O-GlcNAcylation at Ser-149 can decrease phosphorylation at the nearby Thr-155, a site that promotes p53 ubiquitination. frontiersin.orgnih.gov Therefore, the interplay between O-GlcNAcylation and phosphorylation on p53 coordinately regulates its stability and tumor suppressive activity. nih.govelifesciences.org
| Transcription Factor | Site(s) of O-GlcNAcylation | Effect of O-GlcNAcylation | References |
|---|---|---|---|
| NF-κB (p65/RelA) | Thr-305, Ser-319, Ser-337, Thr-352, Ser-374 | Increases transcriptional activity; Decreases binding to IκBα; Promotes nuclear translocation; Enhances acetylation. | nih.govpnas.org |
| c-myc | Located within or near the N-terminal transcription activation domain | Increases protein stability; Promotes cell proliferation and cell cycle progression. | pnas.orgnih.govfrontiersin.org |
| p53 | Ser-149 | Increases protein stability; Decreases ubiquitination and degradation by inhibiting phosphorylation at Thr-155. | frontiersin.orgnih.govelifesciences.org |
N-acetylhexosamines are key molecules at the interface between hosts and microbes. As a major component of the bacterial cell wall (peptidoglycan) and fungal cell wall (chitin), GlcNAc can be released during infection and recognized by the host. nih.govnih.gov Moreover, pathogenic microbes can utilize GlcNAc as a signal to regulate their own virulence. nih.gov For example, in the human fungal pathogen Candida albicans, GlcNAc can trigger changes in morphology and the expression of virulence genes. nih.gov In bacteria like Pseudomonas aeruginosa, GlcNAc released from other bacteria in a polymicrobial infection can stimulate the production of toxins and other virulence factors. nih.gov This indicates that N-acetylhexosamines serve as a crucial currency of information in the complex interplay between hosts and their microbial inhabitants. nih.gov
Disease Pathogenesis and Progression
Given the central role of N-acetylhexosamines in fundamental cellular processes, it is not surprising that dysregulation of their metabolism and associated glycosylation pathways is implicated in the pathogenesis of numerous diseases.
Alterations in the normal process of glycosylation, termed aberrant glycosylation, are a hallmark of many diseases, including cancer, autoimmune disorders, and congenital disorders of glycosylation (CDGs). nih.govreactome.org
In the context of cancer, changes in the expression of this compound-containing glycans on the cell surface are frequently observed. nih.govresearchgate.net For example, the appearance of truncated O-glycans, such as the Tn antigen (GalNAcα1-O-Ser/Thr), is associated with increased metastatic potential in various cancers. uva.esacs.org These altered glycans can affect cell adhesion, signaling, and immune recognition. uva.esfrontiersin.org For instance, decreased levels of a specific N-glycan structure called bisecting GlcNAc on the epidermal growth factor receptor (EGFR) have been observed in breast cancer cells, leading to enhanced EGFR/Erk signaling and a more malignant phenotype. frontiersin.org
Congenital disorders of glycosylation are a group of genetic diseases caused by defects in the synthesis of glycans. reactome.org These disorders can result from mutations in enzymes involved in the glycosylation pathways and often lead to severe, multisystemic symptoms. reactome.org Recent research has also linked a common mutation in the manganese transporter ZIP8 to defective N-glycosylation, contributing to the pathogenesis of complex conditions like Crohn's disease. nih.gov This highlights the critical importance of maintaining proper glycosylation for human health. nih.govnih.gov
| Disease | Associated Glycosylation Change | Molecular Consequence | References |
|---|---|---|---|
| Cancer (general) | Expression of truncated O-glycans (e.g., Tn antigen) | Associated with increased metastatic potential and poor prognosis. | uva.esacs.org |
| Breast Cancer | Decreased bisecting GlcNAc on EGFR | Enhanced EGFR/Erk signaling, increased cell proliferation and migration. | frontiersin.org |
| Crohn's Disease | Defective N-glycosylation due to ZIP8 transporter mutation | Increased truncated N-glycans, intestinal barrier dysfunction. | nih.gov |
| Congenital Disorders of Glycosylation (CDGs) | Enzymatic defects in glycan synthesis and processing | Broad, multisystemic pathologies due to widespread protein dysfunction. | reactome.org |
Lysosomal Storage Diseases
N-Acetylhexosamines are central to the pathology of a group of genetic disorders known as lysosomal storage diseases. These diseases are characterized by the accumulation of undigested or partially digested macromolecules in the lysosomes, leading to cellular dysfunction and a wide range of clinical symptoms.
Sandhoff Disease and Tay-Sachs Disease (GM2 Gangliosidoses)
Sandhoff disease and Tay-Sachs disease are two of the most well-known GM2 gangliosidoses, a subgroup of lysosomal storage disorders. wikipedia.orgumassmed.edu Both are devastating neurodegenerative disorders that result from the excessive accumulation of GM2 gangliosides, a class of glycosphingolipids containing N-acetylneuraminic acid, in the nerve cells of the brain and spinal cord. rarediseases.orgmdpi.com This buildup leads to the progressive destruction of these cells, causing the severe neurological symptoms associated with these diseases. pnas.orgwikipedia.org
The clinical manifestations of Sandhoff and Tay-Sachs disease are nearly indistinguishable, particularly in their infantile forms. wikipedia.orgmerckmanuals.com Symptoms typically appear around three to six months of age, with infants losing previously acquired motor skills such as turning over, sitting, or crawling. youtube.com This regression is followed by seizures, hearing loss, and an inability to move, ultimately leading to death in early childhood. pnas.orgyoutube.com A characteristic feature often observed in patients is a cherry-red spot in the retina. merckmanuals.com While the infantile form is the most common, juvenile and adult-onset forms of these diseases also exist, characterized by a slower progression of symptoms. umassmed.edurarediseases.org
Deficiency of β-Hexosaminidase Isozymes (HexA, HexB, HexS)
The underlying cause of both Sandhoff and Tay-Sachs diseases is a deficiency in the activity of the lysosomal enzyme β-hexosaminidase. wikipedia.orgmedlink.com This enzyme is crucial for the breakdown of GM2 gangliosides. umassmed.edu β-Hexosaminidase exists in several isozyme forms, primarily Hexosaminidase A (HexA) and Hexosaminidase B (HexB). mdpi.com HexA is a heterodimer composed of an α-subunit and a β-subunit, while HexB is a homodimer of two β-subunits. mdpi.com A third isozyme, Hexosaminidase S (HexS), is a homodimer of two α-subunits. mdpi.com
The genetic basis of these diseases lies in mutations in the genes encoding these subunits. Tay-Sachs disease is caused by mutations in the HEXA gene on chromosome 15, which codes for the α-subunit. youtube.comasgct.orgnih.gov This leads to a deficiency of the HexA isozyme. merckmanuals.com In contrast, Sandhoff disease results from mutations in the HEXB gene, which encodes the β-subunit. asgct.org This deficiency affects both the HexA and HexB isozymes. wikipedia.org
The table below summarizes the affected isozymes in each disease:
| Disease | Deficient Isozyme(s) | Affected Gene |
| Tay-Sachs Disease | Hexosaminidase A (HexA) | HEXA |
| Sandhoff Disease | Hexosaminidase A (HexA) and Hexosaminidase B (HexB) | HEXB |
Accumulation of Oligosaccharides with Terminal N-Acetylhexosamines
The deficiency of functional β-hexosaminidase A in Tay-Sachs disease and both β-hexosaminidase A and B in Sandhoff disease leads to the inability to cleave the terminal N-acetyl-D-galactosamine residue from the GM2 ganglioside. jneurology.com This results in the progressive accumulation of this ganglioside, primarily within the lysosomes of neuronal cells. mdpi.comjneurology.com In addition to GM2 ganglioside, in Sandhoff disease, the deficiency of HexB also leads to the accumulation of other substances such as GA2, globosides, and oligosaccharides containing terminal N-acetylglucosamine residues in visceral tissues. wikipedia.org
This accumulation disrupts normal cellular function, leading to the swelling of neurons and the eventual cell death that characterizes the neurodegenerative course of these diseases. pnas.org
Neuroinflammation and Neurodegeneration
The massive accumulation of GM2 gangliosides within neurons is a primary driver of the neurodegeneration seen in Sandhoff and Tay-Sachs diseases. The storage of these lipids triggers a cascade of pathological events, including a significant inflammatory response within the central nervous system. pnas.org
Research has shown that in the brains of individuals with Sandhoff disease, and in mouse models of the disease, there is a pronounced activation and expansion of microglia, the resident immune cells of the brain. pnas.orgresearchgate.net This microglial activation appears to precede widespread neuronal death, suggesting that the inflammatory process is a key contributor to the neurodegenerative mechanism. pnas.orgresearchgate.net Activated microglia release various inflammatory mediators, which can exacerbate neuronal damage. oup.com Studies have identified the upregulation of inflammatory molecules such as macrophage inflammatory protein-1α (MIP-1α) in the brains of Sandhoff disease model mice from an early age. jneurology.com Furthermore, tumor necrosis factor-α (TNFα), a key modulator of the immune response in the central nervous system, is also elevated and coincides with neuronal apoptosis. oup.com
This chronic neuroinflammation, coupled with the direct toxic effects of ganglioside accumulation, leads to widespread neuronal apoptosis (programmed cell death), particularly in the caudal regions of the brain. pnas.orgresearchgate.net The progressive loss of neurons is responsible for the devastating clinical symptoms and the fatal outcome of these diseases. pnas.org
Cancer
N-Acetylhexosamines, particularly in the form of O-linked N-acetylglucosamine (O-GlcNAc), play a significant role in the biology of cancer. This dynamic post-translational modification is involved in regulating a multitude of cellular processes that are often dysregulated in cancer, such as signal transduction, gene expression, and metabolism. frontiersin.orgnih.gov
O-GlcNAcylation and Cancer Progression
O-GlcNAcylation is the addition of a single N-acetylglucosamine (GlcNAc) molecule to serine or threonine residues of nuclear and cytoplasmic proteins. nih.gov This process is catalyzed by O-GlcNAc transferase (OGT) and the removal of O-GlcNAc is mediated by O-GlcNAcase (OGA). aacrjournals.org The levels of O-GlcNAcylation are highly dynamic and serve as a nutrient sensor, linking cellular metabolic status to the regulation of protein function. frontiersin.org
Elevated levels of O-GlcNAcylation have been observed in various types of cancer, including breast, colon, lung, and bladder cancer, and are often associated with cancer progression and poor prognosis. nih.govsemanticscholar.orgmdpi.com This hyper-O-GlcNAcylation contributes to several hallmarks of cancer. frontiersin.org
Research has demonstrated that O-GlcNAcylation promotes cancer cell proliferation, invasion, and metastasis. nih.govnih.gov For instance, in breast cancer, increased O-GlcNAcylation has been shown to enhance cell migration and invasion. aacrjournals.org This modification can influence the function of key proteins involved in cancer progression. For example, the O-GlcNAcylation of transcription factors can alter their activity and the expression of their target genes, thereby promoting processes like angiogenesis and metastasis. nih.govbohrium.com O-GlcNAcylation has also been implicated in the epithelial-mesenchymal transition (EMT), a crucial process for cancer metastasis. bohrium.com
Furthermore, O-GlcNAcylation is involved in the metabolic reprogramming of cancer cells. frontiersin.org Cancer cells often exhibit altered glucose metabolism, and the hexosamine biosynthetic pathway, which produces the substrate for O-GlcNAcylation, is frequently upregulated. mdpi.com This links the metabolic state of cancer cells directly to the regulation of signaling pathways that drive tumor growth and survival. frontiersin.org
The table below highlights some of the key cellular processes in cancer that are influenced by O-GlcNAcylation:
| Cellular Process | Role of O-GlcNAcylation in Cancer Progression |
| Cell Proliferation | Promotes cell cycle progression. nih.gov |
| Metastasis & Invasion | Enhances cell migration and invasion. nih.govaacrjournals.org |
| Angiogenesis | Promotes the formation of new blood vessels. frontiersin.org |
| Metabolic Reprogramming | Links nutrient sensing to cancer cell growth and survival. frontiersin.org |
| Chemoresistance | Contributes to resistance to cancer therapies. nih.govsemanticscholar.org |
Hexosamine Biosynthesis Pathway Enzymes as Therapeutic Targets
The enzymes of the hexosamine biosynthesis pathway (HBP) have emerged as significant therapeutic targets in oncology. This pathway, which produces uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), is a critical nutrient sensor and plays a key role in the post-translational modification of proteins through O-GlcNAcylation. frontiersin.orgfrontiersin.orgmdpi.com In many cancers, there is an observed elevation in the levels of O-GlcNAc transferase (OGT), the enzyme that adds O-GlcNAc to proteins, and a decrease in O-GlcNAcase (OGA), the enzyme that removes it. frontiersin.orgnih.gov This imbalance leads to hyper-O-GlcNAcylation, which is a common feature in the progression and metastasis of cancer. frontiersin.orgnih.gov
Targeting these enzymes offers a promising strategy for cancer treatment. Inhibition of OGT has been shown to suppress the proliferation of various cancer cells, including those in the prostate, breast, and pancreas. frontiersin.orgnih.gov For instance, reducing OGT levels can lead to cell cycle arrest and induce apoptosis in cancer cells. frontiersin.org Moreover, OGT inhibitors can sensitize cancer cells to existing chemotherapeutic agents, such as docetaxel (B913) in prostate cancer, potentially overcoming drug resistance. nih.gov The development of small molecule inhibitors for OGT and OGA is an active area of research, with the goal of modulating the aberrant O-GlcNAcylation that contributes to tumor growth and survival. harvard.edu
| Enzyme | Role in HBP | Implication in Cancer | Therapeutic Strategy |
| O-GlcNAc Transferase (OGT) | Adds O-GlcNAc to proteins | Often overexpressed, leading to hyper-O-GlcNAcylation and promoting tumor growth and invasion. nih.govharvard.edu | Inhibition to reduce O-GlcNAcylation, suppress proliferation, and sensitize cells to chemotherapy. frontiersin.orgnih.gov |
| O-GlcNAcase (OGA) | Removes O-GlcNAc from proteins | Often downregulated, contributing to increased O-GlcNAcylation. frontiersin.orgnih.gov | Inhibition is being explored for other conditions like neurodegenerative diseases, but in cancer, the focus is on reducing overall O-GlcNAcylation. nih.gov |
| Glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT) | Rate-limiting enzyme of the HBP | Its activity can be increased in cancer, leading to higher UDP-GlcNAc levels. frontiersin.org | Targeting GFAT could reduce the overall flux through the HBP. elifesciences.org |
Alterations in N-Glycan Profiles and Cancer Invasiveness
Alterations in the N-glycan profiles of cell surface proteins are a hallmark of cancer and are strongly associated with cancer invasiveness and metastasis. N-glycans are complex carbohydrate structures, and their biosynthesis is dependent on the availability of nucleotide sugars, including UDP-GlcNAc from the hexosamine biosynthesis pathway. Changes in the branching, fucosylation, and sialylation of N-glycans on proteins can dramatically alter cell signaling, adhesion, and migration.
Diabetes and Diabetic Complications
The hexosamine biosynthesis pathway (HBP) and the resulting O-GlcNAcylation of proteins are intimately linked to the pathophysiology of diabetes and its complications. nih.govnih.gov In conditions of hyperglycemia, an increased flux of glucose enters the HBP, leading to elevated levels of UDP-GlcNAc and subsequent hyper-O-GlcNAcylation of numerous intracellular proteins. nih.gove-dmj.org This process is considered a key mechanism of glucose toxicity. nih.govjohnshopkins.edu
Excessive O-GlcNAcylation can directly contribute to insulin resistance, a hallmark of type 2 diabetes. nih.govoup.comdiabetesjournals.orgphysiology.orgnih.gov This occurs through the modification of key proteins in the insulin signaling cascade, which impairs their function and reduces glucose uptake in response to insulin. physiology.org Furthermore, the HBP has been implicated in the development of various diabetic complications. youtube.com For instance, increased O-GlcNAcylation of transcription factors can alter gene expression in vascular cells, contributing to the development of atherosclerosis and other cardiovascular issues. e-dmj.orgyoutube.com The pathway is also linked to diabetic neuropathy and nephropathy, highlighting its central role in the widespread damage caused by chronic hyperglycemia. youtube.com
Cardiovascular Diseases
This compound metabolism, particularly through the hexosamine biosynthesis pathway and O-GlcNAcylation, plays a significant role in the development and progression of cardiovascular diseases. e-dmj.org Increased levels of O-GlcNAcylation have been observed in failing hearts and are associated with pathological cardiac hypertrophy. physiology.orgnih.govnih.govahajournals.orgbiorxiv.org While an acute increase in O-GlcNAcylation can be protective in response to stress, sustained high levels are detrimental. e-dmj.org
Research indicates that excessive O-GlcNAcylation can disrupt mitochondrial function and impair cardiac contractility, ultimately leading to heart failure. nih.govahajournals.orgbiorxiv.org Transgenic mouse models have demonstrated that overexpression of OGT in the heart results in severe dilated cardiomyopathy and premature death. nih.govahajournals.orgbiorxiv.org Conversely, reducing O-GlcNAcylation levels through the overexpression of OGA can protect against pathological hypertrophy. nih.govahajournals.orgbiorxiv.org The HBP is also implicated in the development of atherosclerosis, a major underlying cause of cardiovascular disease. ahajournals.orgresearchgate.netresearchgate.net Increased flux through this pathway in vascular cells can promote inflammation, lipid accumulation, and the formation of atherosclerotic plaques. ahajournals.orgresearchgate.net
| Cardiovascular Condition | Link to this compound Metabolism | Key Research Findings |
| Cardiac Hypertrophy and Heart Failure | Increased O-GlcNAcylation of cardiac proteins. physiology.orgnih.gov | Sustained high levels of O-GlcNAcylation are associated with pathological remodeling of the heart and impaired cardiac function. nih.govahajournals.orgbiorxiv.org |
| Atherosclerosis | Increased flux through the hexosamine biosynthesis pathway in vascular cells. ahajournals.orgresearchgate.net | Promotes endoplasmic reticulum stress, inflammation, and lipid accumulation in the arterial wall. ahajournals.orgresearchgate.net |
| Diabetic Cardiomyopathy | Hyperglycemia-induced increases in O-GlcNAcylation. portlandpress.com | Contributes to impaired calcium handling and contractile dysfunction in cardiomyocytes. |
Neurodegenerative Diseases (e.g., Multiple Sclerosis)
Dysregulation of this compound metabolism and protein glycosylation is increasingly recognized as a factor in the pathogenesis of neurodegenerative diseases. nih.govresearchgate.net O-GlcNAcylation, in particular, is abundant in the brain and plays a crucial role in neuronal function. nih.govtandfonline.com Alterations in O-GlcNAc cycling have been implicated in conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. nih.gov For example, O-GlcNAcylation of the tau protein can inhibit its hyperphosphorylation, a key pathological feature of Alzheimer's disease, suggesting a potentially protective role for increased O-GlcNAcylation in this context. nih.govyoutube.com
In the context of multiple sclerosis (MS), an autoimmune disease of the central nervous system, changes in N-glycosylation of proteins, especially immunoglobulins (IgG), have been observed. bohrium.comnih.govnih.gov Studies have shown altered glycosylation patterns in both the plasma and cerebrospinal fluid of MS patients, with changes in fucosylation, galactosylation, and sialylation of IgG. bohrium.comnih.govnih.govfrontiersin.org These modifications can affect the function of antibodies and contribute to the inflammatory processes that drive the disease. bohrium.comnih.gov The specific changes in N-glycan profiles in MS may serve as potential biomarkers for the disease and point to the involvement of aberrant glycosylation in its pathogenesis. bohrium.com
Immunodeficiencies
Proper glycosylation, which relies on substrates like this compound, is essential for the normal functioning of the immune system. nih.govnih.govmdpi.com Glycans on the surface of immune cells are critical for cell-cell interactions, leukocyte migration, and the recognition of pathogens. nih.govneb.comcreative-biolabs.com Consequently, defects in glycosylation pathways can lead to various immunodeficiencies.
Changes in the glycan structures of key immune proteins, such as T-cell receptors, MHC molecules, and antibodies, can impair their function and lead to a compromised immune response. nih.govnih.gov For instance, the glycosylation of antibodies, particularly in the Fc region, modulates their effector functions, and alterations in these glycans are associated with autoimmune diseases. nih.govneb.com Congenital disorders of glycosylation (CDGs) are a group of genetic diseases that can result in a wide range of symptoms, often including immunological problems due to the systemic importance of proper protein and lipid glycosylation. creative-biolabs.com
Congenital Disorders
Congenital disorders of glycosylation (CDGs) are a group of rare genetic diseases caused by defects in the synthesis of glycans or their attachment to proteins and lipids. nih.govresearchgate.net Several of these disorders involve defects in pathways that utilize this compound.
One well-characterized example is Leukocyte Adhesion Deficiency Type II (LAD II), also known as Congenital Disorder of Glycosylation Type IIc (CDG-IIc). orpha.netrarediseases.orgprimaryimmune.orgnih.govkarger.com This autosomal recessive disorder is caused by mutations in the SLC35C1 gene, which encodes a GDP-fucose transporter in the Golgi apparatus. orpha.net The resulting defect in fucosylation leads to the absence of selectin ligands on the surface of leukocytes, impairing their ability to roll on and adhere to the endothelium. nih.govkarger.com This leads to recurrent bacterial infections, persistent leukocytosis, severe growth retardation, and intellectual disability. orpha.netrarediseases.orgprimaryimmune.orgnih.gov
Pathogen Virulence and Colonization
GlcNAc as a Carbon Source for Pathogens
For numerous human and plant pathogens, the ability to utilize a diverse range of carbon sources is a key adaptive mechanism for survival in the often nutrient-poor and hostile environment of the host. nih.gov N-acetylglucosamine represents a major non-conventional sugar that many pathogens can consume, particularly when more preferred carbon sources like glucose are scarce. nih.govnih.gov The utilization of GlcNAc is a critical survival strategy for a variety of pathogens, including fungi, bacteria, and protozoa. nih.gov
Pathogens such as Candida albicans, Vibrio cholerae, and Leishmania major can utilize GlcNAc as a sole carbon source. In the soil-dwelling bacteria Streptomyces, GlcNAc is a favored source of both carbon and nitrogen. asm.org Studies on intestinal bacteria have shown varied efficiency in utilizing GlcNAc; for instance, Bacteroides fragilis and Clostridium perfringens can use GlcNAc and its dimer, (GlcNAc)₂, more effectively for growth than glucose. nih.gov This ability to thrive on amino sugars is crucial for pathogens to establish themselves within the host. nih.gov
Table 1: Utilization of N-Acetylglucosamine (GlcNAc) by Various Pathogens
| Pathogen | Type | Role of GlcNAc as a Carbon Source | Reference |
|---|---|---|---|
| Candida albicans | Fungus | Utilized as a sole carbon source, important for survival in the host. | nih.gov |
| Vibrio cholerae | Bacteria | Utilized as a sole carbon source; important for intestinal colonization. | nih.gov |
| Leishmania donovani | Protozoan | Utilized as a major carbon source in the host environment. | nih.govplos.org |
| Streptomyces coelicolor | Bacteria | Preferred carbon and nitrogen source. | asm.org |
| Bacteroides fragilis | Bacteria | Can utilize GlcNAc more efficiently for growth than glucose. | nih.gov |
| Clostridium perfringens | Bacteria | Can utilize (GlcNAc)₂ more efficiently for growth than glucose. | nih.gov |
Regulation of Virulence Genes and Biofilm Formation
GlcNAc acts as a potent signaling molecule that directly regulates the expression of genes associated with virulence and the formation of biofilms. nih.govnih.gov Biofilms are complex communities of microorganisms encased in an extracellular matrix, which adhere to surfaces and are notoriously resistant to antimicrobial agents and host immune responses. mdpi.com The ability to form a biofilm is a critical step in the pathogenesis of many infections. frontiersin.orgnih.gov
In the human fungal pathogen Candida albicans, GlcNAc is a strong inducer of the morphological switch from a budding yeast form to a filamentous hyphal form. nih.govnih.gov This transition is crucial for invasive growth and tissue penetration. plos.org Furthermore, GlcNAc stimulates the expression of virulence genes, including adhesins that are essential for adhering to host cells and initiating biofilm formation. nih.govnih.gov
The effect of GlcNAc on virulence is not uniform across all pathogens. In Escherichia coli, for example, GlcNAc can down-regulate the production of type 1 fimbrial adhesins and Curli fibers, which play roles in urinary tract infections and biofilm formation, respectively. nih.gov In polymicrobial infections, GlcNAc released by Gram-positive bacteria can enhance the severity of infection by stimulating Pseudomonas aeruginosa to produce more toxins and virulence factors. nih.gov Many bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), utilize a GlcNAc-based polymer, poly-β(1-6)-N-acetylglucosamine (PNAG), as a key component of their biofilm matrix. plos.orgmdpi.com
Table 2: Effect of N-Acetylglucosamine (GlcNAc) on Virulence and Biofilm Formation
| Pathogen | Effect of GlcNAc | Specific Outcome | Reference |
|---|---|---|---|
| Candida albicans | Up-regulation | Induces hyphal growth; stimulates expression of adhesins and biofilm formation. | nih.govplos.orgnih.gov |
| Escherichia coli | Down-regulation | Inhibits production of type 1 fimbrial adhesins and Curli fibers, diminishing adhesion and biofilm formation. | nih.gov |
| Pseudomonas aeruginosa | Up-regulation | Stimulates production of toxins and virulence factors in polymicrobial settings. | nih.gov |
| Streptococcus mutans | Up-regulation | Promotes production of virulence factors and biofilms. | nih.gov |
| Staphylococcus aureus (MRSA) | Component of Biofilm | Poly-β(1-6)-N-acetylglucosamine (PNAG) is a key component of the biofilm matrix. | mdpi.com |
Role of GlcNAc Catabolism in Pathogenesis
The metabolic breakdown, or catabolism, of GlcNAc is intrinsically linked to the virulence and pathogenesis of many microorganisms. nih.gov The enzymes involved in the GlcNAc catabolic pathway are not only essential for nutrient acquisition but also play a regulatory role in establishing infection.
Research has demonstrated that disrupting the GlcNAc catabolic pathway can significantly weaken a pathogen's virulence. In Candida albicans, mutants lacking key enzymes of this pathway, such as GlcNAc kinase (HXK1), GlcNAc-6-phosphate deacetylase (NAG1), or glucosamine-6-phosphate deaminase (DAC1), are defective in virulence. nih.gov Similarly, in Vibrio cholerae, mutants with non-functional GlcNAc catabolic genes exhibit attenuated virulence and reduced intestinal colonization capabilities. nih.gov These findings underscore that the ability to metabolize GlcNAc is a crucial factor for successful pathogenesis. nih.gov
The catabolism of GlcNAc can also indirectly influence the host environment. For instance, the breakdown of this amino sugar can lead to the release of excess nitrogen in the form of ammonia. plos.org This process can counteract the acidification of the phagosome, a defensive organelle within host immune cells, thereby promoting pathogen survival. nih.gov Therefore, the GlcNAc catabolic pathway represents a universal and critical component in the ability of diverse microorganisms to establish infection.
Advanced Methodologies for N Acetylhexosamine Research
Analytical and Quantification Methods
Accurate quantification and analysis of N-acetylhexosamine and its derivatives are crucial for understanding their metabolic pathways and roles in disease. Various high-resolution methods have been developed to meet this analytical challenge.
Gas Chromatography-Mass Spectrometry (GC-MS/MS, GC-TOFMS) for Stereoisomer Differentiation
Gas chromatography coupled with mass spectrometry is a powerful technique for the separation and quantification of this compound stereoisomers, which are often difficult to distinguish due to identical mass and similar fragmentation patterns. nih.govacs.org This approach requires chemical derivatization to make the polar monosaccharides volatile. A common method involves a two-step process of alkoximation followed by trimethylsilylation. nih.govacs.org This derivatization can result in multiple products for each sugar, but conditions can be optimized to favor specific derivatives, such as the 4TMS (four trimethylsilyl (B98337) groups) derivative, for improved signal intensity. acs.org
High-efficiency capillary columns, such as 100% dimethylpolysiloxane columns, are used to achieve chromatographic separation. nih.gov For instance, baseline separation of the ethoximated derivatives of N-acetylglucosamine (GlcNAc), N-acetylgalactosamine (GalNAc), and N-acetylmannosamine (ManNAc) can be achieved in under 16 minutes using a carefully controlled temperature gradient. nih.gov
Both tandem mass spectrometry (GC-MS/MS) and time-of-flight mass spectrometry (GC-TOFMS) are employed for detection. nih.gov These methods offer high sensitivity, with limits of detection in the low femtomol range, and allow for accurate absolute quantification through the use of stable isotope-labeled internal standards. nih.govacs.org A comparison of GC-MS/MS and GC-TOFMS for the quantification of GlcNAc in Penicillium chrysogenum samples showed excellent agreement between the two techniques, with an average deviation of 2.8 ± 5.5%. nih.govacs.org
| Parameter | Description | Reference |
|---|---|---|
| Technique | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOFMS) | nih.govacs.org |
| Application | Separation and absolute quantification of this compound stereoisomers (GlcNAc, GalNAc, ManNAc). | nih.govacs.org |
| Derivatization | Two-step process: Alkoximation (e.g., ethoximation) followed by trimethylsilylation (TMS). | nih.govacs.org |
| Chromatography | Baseline separation of ethoximated derivatives achieved on a 100% dimethylpolysiloxane column with a specific temperature program. | nih.gov |
| Detection Limit | Lower femtomol range. | nih.govacs.org |
| Quantification | Accurate absolute quantification using 13C labeled internal standards. | nih.gov |
| Key Finding | Demonstrated successful quantification of GlcNAc and GalNAc in Penicillium chrysogenum extracts. | nih.govacs.org |
Borate (B1201080) Complex Anion-Exchange Chromatography
Borate complex anion-exchange chromatography is a classic and effective method for separating this compound isomers. nih.govnih.gov The principle of this technique lies in the differential ability of isomers to form negatively charged complexes with borate ions. nih.gov Sugars with cis-diol groups form more stable complexes with borate, leading to stronger retention on an anion-exchange column. bio-rad.com
This method can achieve complete separation of N-acetylglucosaminitol, N-acetylgalactosaminitol, and N-acetylmannosaminitol, the reduced forms of the corresponding N-acetylhexosamines. nih.gov It has been successfully applied to identify the products of enzymatic reactions in studies of N-acetylneuraminic acid metabolism. nih.gov For example, it was used to identify N-acetylmannosamine as the product of UDP-N-acetylglucosamine 2-epimerase. nih.gov
Variations of this technique include high-performance anion-exchange chromatography (HPAEC) and gel chromatography on columns like Sephadex G-15 in a borate buffer, the latter of which is suitable for preparative-scale separations. nih.govresearchgate.net
Mass Spectrometry Imaging (MSI) for Spatial Resolution of N-Glycans
Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules, including N-glycans containing this compound, directly within tissue sections. jst.go.jpnih.govfrontiersin.org The most common approach for N-glycan imaging is matrix-assisted laser desorption/ionization (MALDI)-MSI. frontiersin.orgresearchgate.net
The workflow involves sectioning formalin-fixed paraffin-embedded (FFPE) tissues, followed by enzymatic release of N-glycans directly on the tissue slide using the enzyme Peptide N-glycosidase F (PNGase F). frontiersin.orgresearchgate.net A chemical matrix is then applied over the tissue, and a laser is rastered across the surface. nih.govresearchgate.net At each spot, the laser desorbs and ionizes the released N-glycans, which are then analyzed by the mass spectrometer. researchgate.net By mapping the intensity of each detected N-glycan mass-to-charge ratio (m/z) back to its original coordinates, a two-dimensional ion density map is created, revealing the specific location of different N-glycan structures. nih.govacs.org
This technique provides crucial spatial information, linking changes in glycosylation patterns to specific cell types or histopathological features in diseases like cancer and osteoarthritis. nih.govacs.org While powerful, MALDI-MSI for N-glycans has limitations, including challenges in differentiating structural isomers, potential instability of sialic acid-containing glycans, and a decrease in sensitivity at higher spatial resolutions (typically 5-50 µm). jst.go.jpnih.govacs.org
Liquid Chromatography-Mass Spectrometry for N-Glycan Profiling
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of modern glycomics for detailed N-glycan profiling. beilstein-institut.denih.gov This approach allows for the separation, identification, and quantification of hundreds of N-glycan structures from a complex biological sample. nih.gov A key advantage of LC is its ability to separate isomeric glycan structures that cannot be differentiated by mass alone. nih.govresearchgate.net
Porous graphitized carbon (PGC) chromatography is particularly effective for isomer-specific separation of native glycans. nih.govnih.gov When coupled with a high-resolution mass spectrometer like a time-of-flight (TOF) or quadrupole-TOF (Q-TOF) instrument, PGC-LC-MS can resolve nearly 300 N-glycan compounds from over 100 distinct compositions in mouse serum. nih.govnih.gov
The workflow typically involves the enzymatic release of N-glycans from glycoproteins, purification (e.g., via solid-phase extraction), and then analysis by LC-MS/MS. nih.gov N-glycan compositions are identified by accurate mass measurement, and tandem mass spectrometry (MS/MS) provides fragmentation data that helps to elucidate structural details, such as the presence of specific monosaccharides like fucose or sialic acid. nih.govacs.org This comprehensive profiling is instrumental in discovering potential glycan biomarkers for diseases. acs.orgfrontiersin.org
| Technique | Stationary Phase | Detection | Key Application | Reference |
|---|---|---|---|---|
| nano-LC-QToF MS | Porous Graphitized Carbon (PGC) | Quadrupole-Time of Flight Mass Spectrometry | Isomer-specific profiling of native N-glycans in serum for biomarker discovery. | nih.govacs.org |
| HILIC-HPLC | Amide-based columns | Fluorescence Detection (after derivatization) | Widely accepted method for quantitative analysis of derivatized glycans. | nih.gov |
| PGC-LC/MRM-MS | Porous Graphitized Carbon (PGC) | Multiple Reaction Monitoring Mass Spectrometry | Separation and quantification of specific linkage isomers of sialylated N-glycans. | frontiersin.org |
Electrophoretic Techniques (e.g., Isotachophoresis) for Nucleotide Pool Quantification
Electrophoretic techniques provide an alternative to chromatography for the analysis of charged molecules, including the nucleotide sugar precursors of this compound, such as UDP-N-acetylglucosamine. nih.gov Capillary electrophoresis (CE) has demonstrated excellent separation of UDP-GlcNAc and its epimer UDP-GalNAc. nih.gov A CE-based enzyme assay for UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) allows for baseline separation of the substrate (UDP-GlcNAc) from the product in under four minutes. nih.gov
Isotachophoresis (ITP) is another powerful electrophoretic technique used for concentrating and separating ions. rsc.org It has been applied to the analysis of nucleotide pools in cell and tissue extracts. nih.govcapes.gov.br ITP separates molecules based on their electrophoretic mobility into distinct, adjacent zones. This method has been used to quantify various ribonucleotides (ATP, GTP, UTP, CTP, etc.) in the morphogenetic compartments of mollusc embryos, revealing significant differences in nucleotide concentrations between different regions. nih.gov While not directly measuring this compound, this technique is crucial for studying the availability of its activated precursors, thereby providing insight into the regulation of glycosylation pathways. nih.govnih.gov
Structural Analysis Techniques
Determining the complete structure of a glycan—including the sequence of monosaccharides, the position and anomeric configuration of glycosidic linkages, and the branching pattern—requires a combination of sophisticated analytical methods. creative-proteomics.comnih.gov Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools for detailed structural analysis of glycans containing this compound. creative-proteomics.comnih.gov
Mass spectrometry, particularly tandem MS (MS/MS), is used to determine glycan composition and sequence. nih.gov Collision-induced dissociation (CID) of a glycopeptide or a released glycan generates a series of fragment ions. nih.gov The mass differences between these fragments correspond to specific monosaccharide residues (e.g., a loss of 203 Da indicates an this compound residue), allowing the sequence to be pieced together. nih.gov Specific fragment ions, such as m/z 204 (HexNAc+H+), are diagnostic for the presence of this compound. nih.gov More advanced techniques like MS3 (tandem MS in time) can provide even more detailed structural information and have been used to quantify mixtures of this compound diastereomers after derivatization. capes.gov.br
Nuclear magnetic resonance (NMR) spectroscopy is the most powerful method for the complete and unambiguous determination of glycan structure, including the definitive assignment of linkage positions (e.g., 1-3 vs. 1-4) and anomeric configurations (α vs. β). While MS provides information on mass and sequence, NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for a three-dimensional structural model to be built. However, NMR typically requires larger amounts of pure sample compared to mass spectrometry. creative-proteomics.com
Ion Trap Tandem Mass Spectrometry for Diastereomer Differentiation
Distinguishing between diastereomers of this compound, such as N-acetylglucosamine (GlcNAc), N-acetylgalactosamine (GalNAc), and N-acetylmannosamine (ManNAc), is a significant analytical challenge due to their identical mass. acs.org Ion trap tandem mass spectrometry (MS/MS) has emerged as a powerful tool to address this challenge. acs.orgnih.gov By derivatizing the monosaccharides with a metal complex, such as [Co(DAP)₂Cl₂]Cl where DAP is diaminopropane, and subjecting them to collision-induced dissociation (CID), unique product ion spectra can be generated for each diastereomer. acs.orgcapes.gov.br
This technique involves a multi-stage mass analysis (MSⁿ). researchgate.net For instance, a quadrupole ion trap mass spectrometer with electrospray ionization can be used to analyze the metal-derivatized monosaccharides. acs.orgnih.gov The resulting complexes, when collisionally activated, produce distinct fragmentation patterns that allow for their differentiation. acs.orgacs.org This method is not only qualitative but can also be used for the multicomponent quantification of diastereomeric mixtures by utilizing the unique abundances of MS³ product ions. capes.gov.br The approach has been successfully applied to determine the stereochemistry of N-acetylhexosamines obtained from hydrolyzed oligosaccharides. acs.orgnih.gov Further differentiation can be achieved by analyzing the MS³ spectra of specific fragment ions, which show different relative abundance ratios for the isomers. researchgate.net
| Diastereomer | Derivatizing Agent | Mass Spectrometry Technique | Key Finding |
| GlcNAc, GalNAc, ManNAc | [Co(DAP)₂Cl₂]Cl | ESI-Ion Trap MS/MS (CID) | Produces unique product ion spectra for each diastereomer, allowing for differentiation and quantification. acs.orgcapes.gov.br |
| GlcNAc, GalNAc, ManNAc | None (underivatized) | ESI-Ion Trap MSⁿ | Isomers can be identified by the relative abundance ratios of product ions in MS³ spectra. researchgate.net |
| GlcNAc, GalNAc | Zn(II)/diethylenetriamine | ESI-Ion Trap MS/MS (CID) | Dissociation of the metal-ligand complexes yields product ions indicative of the monosaccharide's stereochemistry. indiana.edu |
Isotopic Labeling Studies for Reaction Mechanism Elucidation
Isotopic labeling is a fundamental technique for tracing the pathways of atoms through chemical and enzymatic reactions, thereby elucidating their mechanisms. numberanalytics.comslideshare.net In the context of this compound research, labeling with stable isotopes like deuterium (B1214612) (²H) and oxygen-18 (¹⁸O) has been instrumental. acs.orgacs.org When combined with mass spectrometry, isotopic labeling helps to determine the origin of product ions and neutral losses observed during fragmentation, providing evidence for proposed dissociation mechanisms. acs.orgnih.govacs.org
For example, in studies of the collision-induced dissociation of sodiated N-acetylhexosamines, deuterium labeling revealed that the primary dehydration reaction involves the loss of a hydroxyl group and a non-labile hydrogen attached to a carbon, a different mechanism than that observed for protonated N-acetylhexosamines. researchgate.net Similarly, isotopic labeling experiments have been used to understand the catalytic mechanism of enzymes that process this compound-containing substrates. For instance, such studies helped to elucidate the DNA damage mechanism by certain antitumor agents, where enzymatic activation under hypoxic conditions was investigated using deuterium-labeled compounds. nih.gov These studies provide critical insights into the stereochemistry and dynamics of reactions involving this compound. slideshare.net
X-ray Crystallography for Enzyme-Ligand Complexes
X-ray crystallography is an indispensable tool for determining the three-dimensional structure of macromolecules, including enzyme-ligand complexes, at atomic resolution. biologiachile.cl This technique provides detailed views of how this compound substrates and inhibitors bind to the active sites of enzymes, revealing the specific interactions that govern substrate recognition and catalysis. nih.govspringernature.com
Crystal structures have been solved for several enzymes in complex with this compound or its derivatives. For example, the structures of two human UDP-N-acetylglucosamine pyrophosphorylase isoforms (AGX1 and AGX2) in complex with UDP-GlcNAc and UDP-GalNAc have provided insights into their catalytic mechanism and the role of an alternatively spliced segment in their structure and function. nih.gov The analysis of these complexes reveals numerous hydrogen bonds and hydrophobic interactions between the N-acetyl arm of the sugar and specific amino acid residues (e.g., Glu303, His331, Phe381, Phe383 in AGX1/2), which explains the enzyme's specificity for acetylated hexosamines. nih.gov By capturing snapshots of the enzyme-substrate or enzyme-inhibitor complexes, X-ray crystallography allows researchers to understand the structural basis for enzyme specificity and mechanism, which is crucial for drug design and enzyme engineering. rsc.org
Computational Approaches
Computational methods have become increasingly powerful in complementing experimental studies of this compound-related enzymes. These approaches provide dynamic and energetic insights into catalytic mechanisms that are often difficult to capture through experimental techniques alone.
Ab Initio QM/MM MD and MM MD Simulations for Catalytic Mechanism Elucidation
Hybrid quantum mechanics/molecular mechanics (QM/MM) molecular dynamics (MD) simulations are a state-of-the-art computational method for studying enzymatic reactions. nih.govpku.edu.cn This approach treats the reactive part of the enzyme's active site (e.g., the substrate and key catalytic residues) with a high level of theory (ab initio QM), while the rest of the protein and solvent are described by a more computationally efficient molecular mechanics (MM) force field. acs.orgfigshare.comchemrxiv.org
Free Energy Profile Analysis
A key output of QM/MM MD simulations is the ability to calculate the free energy profile, or potential of mean force (PMF), along a reaction coordinate. acs.orgfigshare.com This profile maps the energy landscape of the enzymatic reaction, revealing the energy barriers (activation energies) of transition states and the stability of intermediates. acs.org
| Enzyme | Computational Method | Key Finding | Calculated Energy Barrier |
| This compound 1-kinase (NahK) | Ab initio QM/MM MD, MM MD | Elucidation of a concerted, two-Mg²⁺-assisted phosphorylation mechanism. acs.orgfigshare.com | ~7.0 kcal/mol (phosphate transfer) acs.orgfigshare.com |
| This compound 1-kinase (NahK) | Free Energy Profile Analysis | Product (GlcNAc-1-P) release requires at least ~9.4 kcal/mol. acs.orgfigshare.com | ~9.4 kcal/mol (product release) acs.orgfigshare.com |
| β-N-acetylhexosaminidase | Homology Modeling, Molecular Dynamics | Identified key loops near the active site that determine substrate specificity. researchgate.net | N/A |
Enzyme Engineering and Glycoengineering Systems
The detailed knowledge gained from structural and computational studies fuels the fields of enzyme and glycoengineering. nih.gov By modifying enzymes or entire metabolic pathways, researchers can create novel biocatalysts and systems for the synthesis of valuable this compound-containing compounds. chalmers.se
Enzyme engineering techniques, often guided by rational design based on structural data, have been used to alter the substrate specificity and catalytic activity of this compound-active enzymes. nih.gov For example, hydrolases like chitinases and β-N-acetylhexosaminidases have been engineered to favor synthesis (trans-glycosylation) over hydrolysis, enabling the production of specific chitooligomers and the remodeling of N-glycans on therapeutic antibodies. nih.govmdpi.com Mutant glycosyltransferases have been developed for applications such as the synthesis of glycomimetics and the metabolic labeling of glycans. nih.gov
Glycoengineering involves the assembly of multi-enzyme cascades, often in one-pot reaction systems, for the efficient production of complex molecules. biorxiv.orgnih.gov These systems can be used for the de novo synthesis of nucleotide sugars like UDP-GlcNAc, which are essential donor substrates for glycosyltransferases. nih.gov By combining several enzymes, such as kinases, uridylyltransferases, and pyrophosphatases, these in vitro systems can achieve high yields of the desired product from simpler, less expensive precursors. biorxiv.orgnih.gov Such chemoenzymatic strategies are being used to synthesize a wide range of human glycans, including N-linked glycans, O-GalNAc glycans, and poly-N-acetyllactosamine structures, which are important for various biomedical applications. rsc.orgacs.org
Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful protein engineering technique used to introduce specific modifications into the amino acid sequence of enzymes, thereby altering their function, stability, or substrate specificity. nih.gov In this compound research, this methodology has been pivotal in tailoring enzymes for specific synthetic or analytical purposes.
One major application is the modification of β-N-acetylhexosaminidases, enzymes that naturally cleave N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) residues. nih.gov The wild-type versions of these enzymes often exhibit promiscuous activity towards both substrates, which is undesirable for specific synthetic applications. nih.govnih.gov Researchers have successfully used site-directed mutagenesis to shift the substrate specificity of these enzymes significantly. For instance, by targeting the active site residue Glu332 in the β-N-acetylhexosaminidase from Talaromyces flavus (TfHex), a library of mutant enzymes with a strong preference for GlcNAc was created. nih.gov The wild-type enzyme has a GalNAcase/GlcNAcase activity ratio of 1.2, whereas the mutant Glu332His displayed an 8-fold increase in selectivity for GlcNAc. nih.gov
Another strategy, termed "bump-and-hole" engineering, has been applied to the human polypeptide N-acetylgalactosamine transferase (GalNAc-T) family of enzymes. researchgate.net This approach involves creating a "hole" in the enzyme's active site through mutagenesis and using a complementary "bumpy," or sterically enlarged, bioorthogonal substrate. researchgate.net This engineered enzyme-substrate pair operates orthogonally to the native enzymes and substrates within a cell, allowing researchers to identify the specific protein substrates and glycosylation sites of a single GalNAc-T isoform. researchgate.net
Studies on this compound 1-kinase (NahK) from Bifidobacterium longum also demonstrate the utility of this approach. Mutagenesis identified key amino acids affecting catalytic activity, and the F247Y mutant was found to have enhanced enzymatic activity towards GlcNAc, GalNAc, and ATP compared to the wild-type enzyme. nih.gov
| Enzyme | Organism | Mutation Target | Research Finding |
| β-N-Acetylhexosaminidase (TfHex) | Talaromyces flavus | Active Site Residue (Glu332) | The Glu332His mutant showed an 8-fold increased selectivity for GlcNAc over GalNAc substrates. nih.gov |
| Polypeptide N-acetylgalactosamine transferase (GalNAc-T) | Human | Active Site "Gatekeeper" Residues | "Bump-and-hole" engineering allows the enzyme to accept a modified UDP-GalNAc analog, enabling specific labeling and identification of its substrates in living cells. researchgate.net |
| This compound 1-kinase (NahK) | Bifidobacterium longum | Various Active Site Residues | The F247Y mutant exhibited higher catalytic efficiency for GlcNAc, GalNAc, and ATP. Mutations at D208 resulted in a significant loss of catalytic activity. nih.gov |
Whole-Cell Engineering
Whole-cell engineering involves the metabolic modification of microorganisms to create cellular factories for the production of valuable compounds. nih.gov In the field of this compound research, this strategy is employed to synthesize complex oligosaccharides and glycoconjugates that are difficult to produce through traditional chemical methods. By introducing and expressing genes for specific glycosyltransferases and other biosynthetic enzymes, microbes like E. coli can be reprogrammed to assemble this compound-containing structures. nih.govacs.org
A notable application is the production of human milk oligosaccharides (HMOs) and Lewis X structures within metabolically engineered microorganisms. nih.gov Another advanced example combines whole-cell systems with the "bump-and-hole" engineered enzymes described previously. To study the substrates of a specific GalNAc-T enzyme in a cellular environment, host cells are transfected not only with the gene for the engineered "hole" GalNAc-T but also with genes for enzymes that synthesize the corresponding "bumpy" UDP-GalNAc substrate. researchgate.net This creates an artificial biosynthetic pathway within the cell, enabling the bioorthogonal tagging and subsequent identification of the target glycoproteins. researchgate.net
Furthermore, whole-cell biocatalysis has been developed for the production of specific oligosaccharides like Lacto-N-triose II (LNT II). In one study, a dual-strain coupled fermentation strategy was designed using two engineered E. coli strains. acs.org The first strain expressed this compound 1-kinase (NahK) to convert N-acetylglucosamine into GlcNAc-1-phosphate. acs.org The second strain co-expressed UDP-N-acetylglucosamine pyrophosphorylase and N-acetylglucosaminyltransferase to complete the synthesis of LNT II from lactose (B1674315) and the intermediate produced by the first strain. acs.org This method demonstrates the power of using engineered whole cells as catalysts for multi-step synthetic pathways. acs.org
| Engineered System | Key Enzymes Expressed | Substrates | Product |
| Dual-strain E. coli system | Strain 1: this compound 1-kinase (NahK). Strain 2: UDP-GlcNAc pyrophosphorylase, N-Acetylglucosaminyltransferase. acs.org | GlcNAc, Lactose | Lacto-N-triose II (LNT II) acs.org |
| Human cells with "Bump-and-Hole" system | Engineered "hole" GalNAc-T, Enzymes for biosynthesis of "bumpy" UDP-GalNAc. researchgate.net | Cellular proteins, "Bumpy" sugar precursors | Bioorthogonally tagged glycoproteins researchgate.net |
| Metabolically engineered microorganisms | Various N-acetylhexosaminyltransferases. nih.gov | Simple sugars | Human milk oligosaccharides, Lewis X structures. nih.gov |
Chemoenzymatic Synthesis of Carbohydrates
Chemoenzymatic synthesis is a powerful strategy that merges the flexibility of chemical methods with the high regio- and stereoselectivity of enzymatic reactions. frontiersin.org This approach has become instrumental in the synthesis of complex this compound-containing carbohydrates, such as N-glycans and glycosaminoglycans (GAGs), by overcoming the challenges of purely chemical or enzymatic routes. frontiersin.orgsci-hub.se The process typically starts with a chemically synthesized core structure or precursor, which is then elaborated upon using a series of specific enzymes. frontiersin.org
A critical component of this strategy is the synthesis of activated sugar donors, primarily uridine (B1682114) diphosphate (B83284) (UDP) monosaccharides. sci-hub.se Enzymes such as this compound kinase (NAHK) and N-acetylglucosamine-1-phosphate uridylyltransferase (GlmU) are used to produce natural donors like UDP-GlcNAc and UDP-GalNAc. sci-hub.senih.gov This enzymatic approach can also be adapted to create unnatural UDP-sugar analogs. For example, UDP-4-deoxy-4-fluoro-N-acetylglucosamine (4FGlcNAc) has been synthesized chemoenzymatically and shown to act as a chain terminator in GAG synthesis, providing a tool to control polymer length. nih.gov
The synthesis of large, complex molecules like hyaluronan (HA), a GAG composed of repeating GlcNAc and glucuronic acid units, has been achieved using one-pot multi-enzyme (OPME) systems. rsc.org One such system uses inexpensive substrates like sucrose (B13894) and GlcNAc and combines the actions of several enzymes, including this compound-1-kinase (NahK) and hyaluronan synthase (HAS), to produce high-molecular-weight HA in a single reaction vessel. rsc.org For N-glycan synthesis, a common strategy involves using chemically synthesized precursors and extending them with a panel of glycosyltransferases, such as N-acetylglucosaminyltransferases (GlcNAcTs), to build complex antennae. frontiersin.org The use of tailored glycosidases, often products of the site-directed mutagenesis described earlier, can also serve as an effective alternative to glycosyltransferases for forming specific linkages. nih.gov
| Strategy | Key Enzymes | Starting Materials/Precursors | Synthesized Product |
| One-Pot Multi-Enzyme (OPME) Synthesis | Sucrose synthase, UDP-glucose dehydrogenase, this compound-1-kinase (NahK), Hyaluronan synthase (HAS) rsc.org | Sucrose, N-acetylglucosamine (GlcNAc) | High-molecular-weight Hyaluronan (HA) rsc.org |
| N-Glycan Synthesis | N-acetylglucosaminyltransferases (GlcNAcTs), Galactosyltransferases (GalTs), Sialyltransferases (SiaTs) frontiersin.org | Chemically synthesized N-glycan core structures, UDP-sugars frontiersin.org | Complex multi-antennary N-glycans frontiersin.org |
| Unnatural UDP-Sugar Donor Synthesis | N-acetylglucosamine-1-phosphate uridylyltransferase (GlmU) nih.gov | Chemically synthesized 4-fluoro-N-acetylhexosamine-1-phosphate nih.gov | UDP-4FGlcNAc (GAG chain terminator) nih.gov |
| GAG Backbone Synthesis | This compound kinase (NAHK), GalNAc pyrophosphorylase (AGX1) sci-hub.se | This compound | UDP-GalNAc (donor for Chondroitin (B13769445) Sulfate) sci-hub.se |
Therapeutic and Biotechnological Applications
Therapeutic Targeting of N-Acetylhexosamine Pathways
The therapeutic targeting of this compound pathways represents a promising frontier in modern medicine. nih.gov This approach involves the strategic manipulation of the synthesis and utilization of this compound derivatives to correct pathological states. Key areas of focus include the modulation of protein O-GlcNAcylation, the inhibition of enzymes within the hexosamine biosynthesis pathway (HBP), the development of novel therapeutic agents like short-chain fatty acid-hexosamine analogues, and the inhibition of glycosaminoglycan functions in cancer. nih.gov
Modulation of O-GlcNAcylation for Disease Treatment
O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine (GlcNAc) molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins. pnas.org This process is crucial for a multitude of cellular functions, including signaling, transcription, and metabolism. nih.gov The deregulation of O-GlcNAcylation has been implicated in a variety of human diseases, making it an attractive target for therapeutic intervention. pnas.orgnih.gov
The levels of O-GlcNAcylation are controlled by two key enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. pnas.org Developing specific inhibitors for these enzymes is a primary strategy for modulating O-GlcNAcylation levels. nih.gov For instance, in the context of neurodegenerative diseases like Alzheimer's, enhancing O-GlcNAcylation through OGA inhibition has shown potential therapeutic benefits. pnas.org Conversely, in some cancers where O-GlcNAcylation is elevated, inhibiting OGT could be a viable strategy. acs.org
The modulation of O-GlcNAcylation has also been shown to impact inflammatory responses. oncotarget.com Studies have demonstrated that increased O-GlcNAcylation can influence NF-κB signaling, a key pathway in inflammation. oncotarget.comfrontiersin.org This suggests that pharmacological modulation of O-GlcNAc cycling could be a novel therapeutic approach for inflammatory diseases. oncotarget.com
Table 1: Examples of Therapeutic Strategies Targeting O-GlcNAcylation
| Therapeutic Strategy | Target Enzyme | Potential Disease Application | Mechanism of Action |
| Inhibition | OGT | Cancer | Reduces O-GlcNAcylation on oncoproteins, potentially leading to reduced tumor growth. acs.org |
| Inhibition | OGA | Neurodegenerative Diseases | Increases O-GlcNAcylation, which may be protective against protein aggregation. pnas.org |
| Modulation | OGT/OGA | Inflammatory Diseases | Alters NF-κB signaling pathway, potentially reducing inflammation. oncotarget.comfrontiersin.org |
| Modulation | OGT/OGA | Cardiovascular Diseases | Increased O-GlcNAcylation has shown protective effects against ischemia/reperfusion injury. nih.gov |
Targeting Enzymes of the Hexosamine Biosynthesis Pathway (e.g., GFAT1, GFPT2, PGM3)
The hexosamine biosynthesis pathway (HBP) is a critical metabolic route that utilizes glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc), the essential substrate for all this compound-containing glycoconjugates, including those involved in O-GlcNAcylation and N-glycosylation. mdpi.comresearchgate.net Given its central role, the enzymes within this pathway are prime targets for therapeutic intervention, particularly in cancer and metabolic diseases. researchgate.net
GFAT1 and GFPT2 (Glutamine: Fructose-6-Phosphate (B1210287) Amidotransferase 1 and 2): GFAT is the rate-limiting enzyme of the HBP. jci.orgdergipark.org.tr Its inhibition can effectively reduce the flux through the pathway, impacting downstream glycosylation processes. jci.org Overexpression of GFAT has been linked to insulin (B600854) resistance and diabetic complications. dergipark.org.tr In cancer, elevated HBP activity is a common feature, and inhibiting GFAT has been shown to suppress tumor growth and sensitize cancer cells to other therapies. acs.orgresearchgate.netjci.org For example, the glutamine analog 6-diazo-5-oxo-L-norleucine (DON) can inhibit GFAT and has demonstrated anti-tumor effects. jci.orgnih.gov Similarly, azaserine, another glutamine analog, can inhibit both GFPT1 and GFPT2. researchgate.netbiorxiv.org GFPT2, in particular, has been implicated in promoting cancer cell invasion and resistance to therapy in various cancers, including pancreatic and non-small cell lung cancer. biorxiv.orgdtrf.orgnih.gov
PGM3 (Phosphoglucomutase 3): PGM3 catalyzes a key step in the HBP, converting N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate. researchgate.netresearchgate.net Inhibition of PGM3 has emerged as a promising anti-cancer strategy. researchgate.net The PGM3 inhibitor FR054 has been shown to suppress the growth of breast, lung, and pancreatic cancers in preclinical models. researchgate.net Targeting PGM3 can disrupt the glycosylation necessary for tumor cell survival and proliferation. bioengineer.org Furthermore, PGM3 insufficiency has been linked to immune defects, highlighting its importance in normal cellular function. nih.govfrontiersin.orgresearchgate.net
Table 2: Key Enzymes of the Hexosamine Biosynthesis Pathway as Therapeutic Targets
| Enzyme | Function in HBP | Inhibitor Examples | Therapeutic Rationale | Associated Diseases |
| GFAT1 | Rate-limiting step, converts fructose-6-phosphate and glutamine to glucosamine-6-phosphate. jci.orgdergipark.org.tr | 6-diazo-5-oxo-L-norleucine (DON). jci.orgnih.gov | Reduce overall HBP flux, decrease glycosylation of oncoproteins. acs.orgjci.org | Cancer, Diabetes. dergipark.org.trnih.gov |
| GFPT2 | Isoform of GFAT, also a rate-limiting enzyme. dtrf.org | Azaserine. researchgate.netbiorxiv.org | Inhibit HBP in specific cancer types where it is overexpressed. biorxiv.orgdtrf.org | Pancreatic Cancer, Non-Small Cell Lung Cancer. biorxiv.orgnih.gov |
| PGM3 | Converts GlcNAc-6-P to GlcNAc-1-P. researchgate.netresearchgate.net | FR054. researchgate.net | Disrupt downstream glycosylation, suppress tumor growth. researchgate.netbioengineer.org | Breast Cancer, Lung Cancer, Pancreatic Cancer, Glioblastoma. researchgate.netbioengineer.org |
Short Chain Fatty Acid-Hexosamine Analogues as Therapeutic Agents
Short-chain fatty acid (SCFA)-hexosamine analogues are hybrid molecules that combine the properties of SCFAs, such as butyrate, with a hexosamine scaffold. nih.govnih.gov This novel class of compounds has shown significant promise as therapeutic agents, particularly in cancer therapy. nih.gov The SCFA component can enhance cellular uptake and also possesses intrinsic biological activity, such as histone deacetylase (HDAC) inhibition. nih.govmednexus.org
One of the key therapeutic effects of SCFA-hexosamine analogues is their ability to inhibit cancer cell mobility and invasion, crucial steps in metastasis. nih.govacs.org For instance, per-butanoylated N-acetyl-d-mannosamine (Bu4ManNAc) has been shown to reduce the invasion of metastatic breast cancer cells. nih.govacs.org This effect is attributed to the intact hybrid molecule rather than the separate actions of its constituent parts. nih.gov
SCFA-hexosamine analogues exert their anti-cancer effects by modulating the expression of key genes involved in metastasis and cell signaling. nih.govnih.gov Studies have shown that compounds like Bu4ManNAc can reduce the expression of the oncogene MUC1 and the activity of matrix metalloproteinase-9 (MMP-9). nih.govacs.org The reduction in MMP-9 activity is achieved through the downregulation of CXCR4 transcription. nih.govacs.org
Furthermore, these analogues can selectively modulate the activity of the transcription factor NF-κB. nih.govacs.org While many HDAC inhibitors can paradoxically activate NF-κB, which can be pro-tumorigenic, certain SCFA-hexosamine analogues like Bu4ManNAc have been found to down-regulate NF-κB activity. nih.govacs.org This dual action of HDAC inhibition and NF-κB suppression makes these compounds particularly attractive as anti-cancer agents. nih.govacs.org
Table 3: Gene Expression Modulation by a Short Chain Fatty Acid-Hexosamine Analogue (Bu4ManNAc)
| Gene/Protein | Function | Effect of Bu4ManNAc | Reference |
| MUC1 | Oncogene, promotes metastasis. | Reduced expression. | nih.govacs.org |
| MMP-9 | Enzyme that degrades extracellular matrix, facilitating invasion. | Reduced activity. | nih.govacs.org |
| CXCR4 | Chemokine receptor, involved in cell migration and metastasis. | Down-regulation of transcription. | nih.govacs.org |
| NF-κB | Transcription factor, can promote inflammation and cell survival. | Selective down-regulation of activity. | nih.govacs.org |
Glycosaminoglycan Inhibition in Anti-Tumor Therapy
Glycosaminoglycans (GAGs) are long, unbranched polysaccharides that are major components of the extracellular matrix (ECM) and cell surfaces. researchgate.netresearchgate.net In the context of cancer, GAGs, particularly heparan sulfate (B86663), play significant roles in tumor progression, including angiogenesis, invasion, and metastasis. researchgate.netaacrjournals.org Therefore, inhibiting the function or synthesis of GAGs represents a viable anti-tumor strategy. researchgate.netaacrjournals.org
Therapeutic approaches targeting GAGs include:
GAG Mimetics: These are molecules that mimic the structure of GAGs and can competitively block the interactions between GAGs and their binding partners, such as growth factors and chemokines. physiology.orgencyclopedia.pub
Enzymatic Degradation: Using enzymes that specifically degrade GAGs in the tumor microenvironment can disrupt the tumor-promoting functions of the ECM. encyclopedia.pub
Heparanase Inhibitors: Heparanase is an enzyme that cleaves heparan sulfate chains, and its activity is often elevated in cancer, promoting metastasis. Inhibitors of heparanase, such as non-anticoagulant heparin derivatives, have shown anti-tumor effects in preclinical models. encyclopedia.pub
By interfering with the crucial roles of GAGs in the tumor microenvironment, these inhibitory strategies hold promise for curbing cancer progression and metastasis. aacrjournals.orgphysiology.org
Recombinant Enzyme Replacement Therapies (e.g., in Sandhoff Disease)
Sandhoff disease is a lysosomal storage disorder caused by mutations in the HEXB gene, leading to a deficiency of the enzymes β-hexosaminidase A (HexA) and β-hexosaminidase B (HexB). blugenes.orgnih.gov This deficiency results in the accumulation of GM2 gangliosides and oligosaccharides with terminal this compound residues, causing severe neurodegeneration and systemic symptoms. nih.gov Enzyme replacement therapy (ERT) aims to supply the deficient enzyme to patients.
Researchers have successfully produced recombinant human HexA in the methylotrophic yeast Ogataea minuta. nih.govasm.org This system is advantageous as it can be engineered to produce HexA with a high content of mannose-6-phosphate (B13060355) (M6P) residues on its N-glycans. nih.govnih.govresearchgate.net The M6P marker is crucial for the enzyme to be recognized by M6P receptors on the cell surface and subsequently taken up into the lysosomes where it can degrade the accumulated substrates. nih.gov
Studies using a Sandhoff disease mouse model have shown the therapeutic potential of this approach. Intracerebroventricular administration of a high-M6P recombinant HexA demonstrated therapeutic effects. nih.gov Furthermore, recombinant HexA produced in yeast, when applied to fibroblasts from GM2 gangliosidosis patients, was incorporated into the cells and was able to degrade the stored GM2 ganglioside. nih.govasm.org In Sandhoff disease mouse models, treatment with recombinant β-hexosaminidase B has led to significant reductions in accumulated GM2 gangliosides, which correlated with improved neurological function in vivo. mdpi.com
More recent innovations include the engineering of a hybrid hexosaminidase enzyme, HexM, which combines the active site of the α-subunit with the stable interface of the β-subunit. sickkids.ca This novel enzyme shows enhanced stability and efficient degradation of GM2 gangliosides both in laboratory settings and in animal models. sickkids.ca When delivered via an adeno-associated virus vector to Sandhoff disease mice, HexM significantly reduced GM2 ganglioside levels in the brain and extended the lifespan of the animals. sickkids.ca
These findings highlight the critical role of this compound-containing glycans in the development of effective ERT for Sandhoff disease and other lysosomal storage disorders.
Metabolic Engineering for Attenuating Pathogen Virulence
N-acetylglucosamine (GlcNAc), a prominent this compound, is a key nutrient for many human and plant pathogens, and its metabolism is intricately linked to their virulence. nih.govmdpi.com Pathogens like Candida albicans, Vibrio cholerae, and Magnaporthe oryzae utilize GlcNAc, and its catabolism often regulates the expression of virulence genes. nih.govmdpi.com This dependency presents an opportunity for metabolic engineering to attenuate pathogen virulence.
One strategy involves targeting the pathways that metabolize GlcNAc. Disrupting the GlcNAc utilization pathway in pathogens has been shown to reduce their virulence. mdpi.com For instance, metabolic engineering of the GlcNAc salvage pathway in E. coli, combined with the use of GlcNAc derivatives, can control the synthesis of poly-N-acetylglucosamine (PNAG), a critical component of bacterial biofilms that contributes to virulence. biorxiv.org
Another approach focuses on O-GlcNAcylation, a post-translational modification where a single N-acetylglucosamine is attached to serine or threonine residues of proteins. This process is involved in various cellular signaling pathways. In the context of infections, some pathogens can manipulate the host's O-GlcNAcylation machinery to their advantage. For example, the human T-cell lymphotropic virus type 1 (HTLV-1) enhances its transcription by promoting the O-GlcNAcylation of a host transcription factor. nih.gov
Conversely, inhibiting O-GlcNAcylation can protect host cells from pathogen-induced damage. Shiga toxins, produced by enterohemorrhagic E. coli, cause a harmful increase in O-GlcNAcylation in host cells. nih.govresearchgate.net Suppressing this increase has been shown to inhibit the apoptotic and inflammatory responses triggered by the toxin. nih.govresearchgate.net This protective effect has been demonstrated in both cell cultures and animal models, suggesting that inhibitors of O-GlcNAcylation could be a potential therapeutic strategy for diseases caused by such toxins. nih.govresearchgate.net
These examples underscore the potential of targeting this compound metabolism and signaling as a novel antimicrobial strategy.
Glycomimetics and Glycoconjugate Development
Glycomimetics are molecules that mimic the structure of carbohydrates and are designed to interfere with carbohydrate-mediated biological processes. conicet.gov.ar Given the central role of this compound residues in many biological interactions, they are a key focus in the development of glycomimetics and glycoconjugates. conicet.gov.ardiva-portal.org These synthetic molecules have potential applications as enzyme inhibitors and ligands for lectins, which are proteins that bind to specific sugar structures. mdpi.com
Thiodisaccharides, where the glycosidic oxygen is replaced by a sulfur atom, are a class of glycomimetics that have shown promise. conicet.gov.armdpi.com The thioether linkage provides increased stability against enzymatic degradation. mdpi.com Research has focused on synthesizing thiodisaccharides containing this compound residues, such as N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc), to create stable mimics of natural glycans. conicet.gov.ar
The development of these compounds can be challenging due to the complex chemistry of N-acetylhexosamines. mdpi.com However, successful strategies have been developed to create these molecules, which can then be used to study carbohydrate-protein interactions or as potential therapeutics. conicet.gov.ar For instance, this compound oligosaccharides that terminate with GalNAc can act as selective ligands for galectin-3, a protein involved in cancer progression. nih.gov By attaching these synthetic glycans to a carrier molecule, multivalent glycomimetics can be created with enhanced binding affinity for their targets. nih.gov
Furthermore, enzymes themselves can be engineered to facilitate the synthesis of these complex molecules. Mutant β-N-acetylhexosaminidases have been developed that favor the synthesis of glycans over their breakdown, providing a powerful tool for creating specific this compound-containing oligosaccharides. nih.gov
The development of cell-permeable this compound derivatives is another important area of research. acs.org These molecules can be used to probe cellular processes and identify the binding partners of O-GlcNAcylated proteins, which are involved in a wide range of cellular functions. acs.org
Diagnostics and Biomarkers
Changes in glycosylation, the process by which sugars are attached to proteins and lipids, are a hallmark of many diseases, including cancer and lysosomal storage disorders. frontiersin.orgmdpi.comnih.gov this compound-containing glycans are often at the center of these changes, making them valuable as diagnostic biomarkers.
N-glycan profiling is an analytical technique used to identify and quantify the N-linked glycans on proteins in a biological sample, such as serum. nih.govnih.gov This method has shown great potential for diagnosing various diseases.
Recent studies have demonstrated that the N-glycan profiles in the serum of patients with psoriasis are significantly different from those of healthy individuals. nih.gov Specific N-glycan structures were found to be elevated in psoriasis patients, and a diagnostic model based on these changes showed high accuracy in distinguishing between patients and controls. nih.gov Notably, the abundance of a particular N-glycan structure was found to correlate with the severity of the disease. nih.gov
Similarly, in the context of liver disease, N-glycan profiling has been used to identify biomarkers for hepatitis B virus-associated hepatocellular carcinoma (HCC). nih.gov The serum N-glycan profiles of patients with chronic hepatitis B, liver cirrhosis, and HCC were found to be distinct from those of healthy subjects. nih.gov Certain N-glycan markers showed high sensitivity and specificity for diagnosing HCC, even in patients with underlying cirrhosis, outperforming the traditional biomarker alpha-fetoprotein (AFP). nih.gov
In pheochromocytomas and paragangliomas, rare neuroendocrine tumors, N-glycan profiling of tumor tissue has been able to distinguish between metastatic and non-metastatic disease. oup.com Tumors with metastatic potential exhibited higher levels of complex-type N-glycans, fucosylation, and terminal this compound. oup.com
These findings highlight the power of N-glycan profiling, with a focus on this compound-containing structures, as a non-invasive tool for disease diagnosis and prognosis.
Aberrant glycosylation is a well-established characteristic of cancer cells. frontiersin.orgfrontiersin.orgoncotarget.com These changes in the sugar chains on the surface of cancer cells can affect cell adhesion, signaling, and interaction with the immune system, contributing to tumor growth and metastasis. frontiersin.orgfrontiersin.org
Several types of aberrant glycosylation involving this compound have been identified in various cancers:
Increased N-glycan Branching: The enzyme MGAT5, which creates β1,6-N-acetylglucosamine branched N-glycans, is often overexpressed in cancer. oncotarget.com This modification on proteins like E-cadherin can disrupt cell-cell adhesion, promoting invasion and metastasis. oncotarget.com
Altered O-GlcNAcylation: The levels of O-GlcNAcylation, the attachment of a single N-acetylglucosamine to intracellular proteins, are often increased in cancers such as breast, colon, and pancreatic cancer. rupress.org This can alter the activity of proteins involved in metabolism, gene transcription, and cell signaling. rupress.org
Changes in Mucin-Type O-Glycosylation: Mucins are heavily glycosylated proteins that are often altered in cancer. oncotarget.com In breast cancer, for example, the MUC1 protein is more heavily glycosylated with O-linked oligosaccharides, and these altered structures are shed into the serum. nih.gov
Sialylation and Fucosylation: An increased abundance of sialic acid and fucose, often attached to this compound-containing core structures, is a common feature of malignant tumors. frontiersin.orgfrontiersin.org
These cancer-associated glycosylation changes can be detected using various methods, including mass spectrometry and lectin-based assays, and serve as valuable biomarkers for cancer diagnosis, prognosis, and monitoring. frontiersin.orgexplorationpub.comaspariaglycomics.com Many FDA-approved tumor markers are, in fact, glycoproteins or glycan antigens. frontiersin.org The analysis of specific glycoforms of these markers can provide more detailed information and improve diagnostic accuracy. explorationpub.com
Future Directions and Emerging Research Areas
Elucidation of Comprehensive Glycan Functions in vivo
A primary focus of future research is to move beyond structural analysis and comprehensively elucidate the functional roles of glycans containing N-Acetylhexosamine within a living organism. While proteomics has provided extensive knowledge of protein expression and modification, it is crucial to understand how glycosylation, a major post-translational modification, dictates the adhesive properties of glycoconjugates and mediates cellular interactions. neb.com The systematic study of all glycan structures in a biological system, known as glycomics, relies on advanced enzymatic and analytical techniques to correlate glycan structure with its biological function. neb.com Detailed knowledge of these structures is fundamental to understanding their diverse roles. neb.com
Correlation Between N-Glycans, Proteins, and Enzymes
A key area of investigation is the intricate relationship between N-glycans, the proteins they modify, and the enzymes that synthesize and remodel them. N-glycosylation is a non-template-driven process, resulting in a diverse array of glycan structures (glycoforms) on a single protein. scispace.com This heterogeneity influences protein folding, stability, and interactions. scispace.com Future work aims to develop workflows that can correlate detected N-glycans with the specific proteins they are attached to and the enzymes responsible for their synthesis. biorxiv.org Understanding how the tertiary structure of a glycoprotein (B1211001) influences the accessibility of N-glycans to processing enzymes is crucial, as this interaction leads to site-specific glycan structures through kinetically controlled pathways. nih.gov This knowledge will help decipher how alterations in N-glycan profiles can impact biological pathways and contribute to disease states. spandidos-publications.com
Understanding Glycan Heterogeneity and Combined Functions
A significant challenge in glycobiology is understanding the functional implications of glycan heterogeneity. This includes both microheterogeneity (different glycan structures at the same site) and macroheterogeneity (the presence or absence of a glycan at a specific site). frontiersin.orgnih.govnih.gov Future studies will focus on how this structural diversity fine-tunes the function of glycoproteins. For instance, research has shown that the degree of N-glycan branching and terminal fucosylation can either weaken or strengthen protein-drug and protein-protein interactions. pnas.org By dissecting the microheterogeneity of glycoproteins, researchers can relate subtle changes in the glycan repertoire to significant alterations in biological interactions. pnas.org This understanding is critical as changes in glycosylation patterns are associated with various diseases. pnas.org
Spatial Resolution of N-Glycan MALDI-MSI
Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) has emerged as a powerful tool for mapping the spatial distribution of N-glycans directly in tissue sections. acs.orgnih.gov This technique allows for the correlation of specific glycan profiles with underlying tissue histopathology. acs.orgnih.gov A key area for future development is the improvement of spatial resolution. biorxiv.orgacs.org Current techniques typically have a resolution of tens of microns, which can encompass multiple cells. biorxiv.org Achieving cellular or even subcellular resolution will be critical to precisely link glycan expression to specific cell types and uncover their roles in localized biological processes. biorxiv.org Advanced instrumentation and sample preparation methods are being developed to enhance sensitivity and resolution, which will unlock the full potential of this imaging modality. acs.orgfrontiersin.org
N-Glycan Biosynthesis Regulation in Response to Nutrient Fluctuations
The hexosamine biosynthetic pathway (HBP) produces UDP-N-acetylglucosamine (UDP-GlcNAc), the donor substrate for N-glycan branching enzymes and O-GlcNAcylation. wikipedia.orgnih.govfrontiersin.org This pathway integrates cellular metabolism by utilizing substrates from carbohydrate, amino acid, fatty acid, and nucleotide metabolism. wikipedia.orgfrontiersin.org Consequently, UDP-GlcNAc levels are sensitive to the cell's nutrient status, positioning O-GlcNAcylation as a "nutrient sensor". wikipedia.orgfrontiersin.org Future research will further explore how the HBP is reprogrammed in response to nutrient fluctuations to maintain cellular homeostasis. nih.govresearchgate.net Understanding how nutrient availability modulates N-glycan branching on receptors and transporters could reveal novel mechanisms of metabolic regulation and identify new therapeutic targets for metabolic diseases. nih.gov
Exploring N-Glycolylated Glycan Epitopes
N-glycolylneuraminic acid (Neu5Gc) is a sialic acid found in many animals but not synthesized by humans. frontiersin.org However, it can be metabolically incorporated into human tissues from dietary sources, creating novel glycan epitopes. frontiersin.org Research is increasingly focused on the role of these xenogeneic epitopes in the immune system. neurology.org For example, increased IgG antibody reactivity to Neu5Gc-containing glycans has been identified in patients with multiple sclerosis. neurology.org Future studies will continue to explore the repertoire of glycan-specific antibodies and their binding reactivities to both xenogeneic (like Neu5Gc) and self-glycans (like N-acetylneuraminic acid, Neu5Ac). neurology.org This research could lead to the discovery of new biomarkers and a better understanding of the pathology of immune-mediated diseases. neurology.orgnih.gov Additionally, exploring how these epitopes are presented on viral glycoproteins and their interaction with host lectins is an active area of investigation. nih.govresearchgate.net
Development of Novel Therapies for Neurodegeneration
There is a growing body of evidence that O-GlcNAcylation, the attachment of a single N-acetylglucosamine to proteins, plays a protective role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. portlandpress.comacs.org This post-translational modification is dysregulated in these conditions, and increasing O-GlcNAcylation levels has been shown to alleviate disease pathology in animal models. portlandpress.comnih.gov O-GlcNAcylation can modify key proteins involved in neurodegeneration, such as amyloid precursor protein and tau, and appears to inhibit the formation of toxic protein aggregates. acs.orgnih.gov Consequently, targeting O-GlcNAcylation by inhibiting the enzyme that removes it (O-GlcNAcase or OGA) is a promising therapeutic strategy. portlandpress.comnih.gov Future research will focus on elucidating the precise mechanisms by which O-GlcNAcylation exerts its neuroprotective effects and advancing the development of novel therapies that modulate this pathway for the treatment of neurodegenerative disorders. nih.govresearchgate.netnih.gov
Agricultural Biofortification Strategies
Biofortification is an agricultural strategy aimed at increasing the nutritional value of crops during their growth. This can be achieved through agronomic practices, conventional plant breeding, or modern biotechnology. This compound and its related compounds are emerging as significant players in this field, offering novel avenues to enhance crop yield, nutritional quality, and resilience.
Research into N-acetylglucosamine (GlcNAc), a prominent this compound, has revealed its potential as a biostimulant and a key molecule in shaping the plant's root environment (rhizosphere). nih.govnih.gov The application of compounds rich in N-acetylglucosamine, such as chitin (B13524) and its derivative chitosan (B1678972), has been shown to improve soil quality and plant growth. nih.govtandfonline.com Chitin, a polymer of N-acetylglucosamine, is the second most abundant polysaccharide in nature after cellulose (B213188) and can be sourced from crustacean shells, insects, and fungi. mdpi.commdpi.com
One of the primary mechanisms by which N-acetylglucosamine enhances plant performance is by influencing the soil microbiome. nih.gov It can act as a signaling molecule, promoting the growth of beneficial microorganisms, known as plant growth-promoting rhizobacteria (PGPR). nih.govmdpi.com For instance, studies have shown that N-GlcNAc treatment in the soil of tomato plants stimulates the proliferation of beneficial bacteria like Proteobacteria and Actinobacteria. nih.govnih.gov These microbes, in turn, can produce compounds that facilitate plant growth, such as indole-3-acetic acid, and volatile organic compounds like acetoin (B143602) and 2,3-butanediol. nih.govnih.gov
Further research is exploring the genetic and metabolic pathways within plants that synthesize and utilize N-acetylhexosamines. The hexosamine biosynthesis pathway (HBP) is a crucial metabolic route that produces UDP-N-acetylglucosamine (UDP-GlcNAc), an activated form of GlcNAc. frontiersin.org This molecule is essential for various cellular processes, including protein glycosylation, which plays a vital role in plant growth, development, and stress responses. mdpi.comfrontiersin.org A deeper understanding of the HBP could pave the way for genetic biofortification strategies, where crop varieties are engineered to have enhanced endogenous levels of this compound, thereby improving their intrinsic nutritional value and hardiness. frontiersin.org
The use of this compound and its polymers aligns with the principles of sustainable agriculture. researchgate.net Chitin and chitosan are biodegradable and can serve as a slow-release nitrogen fertilizer, improving the carbon-to-nitrogen ratio in the soil. tandfonline.comnih.gov By fostering a healthy soil microbiome, these compounds can reduce the need for synthetic fertilizers and pesticides, contributing to more environmentally friendly agricultural systems. nih.gov
Table 1: Effect of N-Acetylglucosamine (N-GlcNAc) on Tomato Plant Growth
This table summarizes the findings from a study on the application of N-GlcNAc to tomato plants (Solanum lycopersicum cv. 888F1) grown in natural soil. The data illustrates the fold-increase in various growth parameters for plants treated with N-GlcNAc compared to a control group treated with water.
| Growth Parameter | Fold Increase with N-GlcNAc Treatment | Reference |
| Plant Height | 1.29 | nih.gov |
| Whole Fresh Weight | 1.33 | nih.gov |
| Data derived from studies by Sun et al. (2022). nih.gov |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
